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  • Product: 2-Bromo-1-ethyl-4-fluorobenzene
  • CAS: 261711-19-7

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Bromo-1-ethyl-4-fluorobenzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. The compound 2-Bromo-1-ethyl-4-fluorobenzene emerges as a versatile and highly valuable building block, offering a unique combination of steric and electronic properties that can be leveraged to optimize lead compounds and accelerate the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a focus on its practical application in drug discovery programs.

Molecular Architecture and Physicochemical Identity

2-Bromo-1-ethyl-4-fluorobenzene is a disubstituted aromatic compound with the bromine and ethyl groups positioned ortho to each other, and the fluorine atom para to the ethyl group. This specific arrangement of substituents dictates its reactivity and potential applications.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-Bromo-1-ethyl-4-fluorobenzeneN/A
CAS Number 261711-19-7[1][2]
Molecular Formula C₈H₈BrF[1][2]
Molecular Weight 203.05 g/mol [1][2]
SMILES FC1C=C(Br)C(CC)=CC=1[1]
Purity (Commercial) ≥95%[2]
Recommended Storage 2-8°C[1]

The Significance of Fluoro and Bromo Moieties in Drug Design

The presence of both fluorine and bromine atoms on the benzene ring is not incidental; it is a deliberate design feature for a versatile chemical intermediate.

  • The Fluorine Advantage : The introduction of a fluorine atom can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. Its high electronegativity can modulate the acidity of nearby functional groups, influence binding interactions with target proteins, and block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of the molecule.[6]

  • The Bromo Handle for Synthesis : The bromine atom serves as a "versatile handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity in palladium-catalyzed cross-coupling reactions is particularly notable, allowing for the facile introduction of diverse molecular fragments. This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Synthesis of 2-Bromo-1-ethyl-4-fluorobenzene

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1-ethyl-4-fluorobenzene is not widely published, a plausible and efficient synthetic route is the electrophilic bromination of the readily available precursor, 1-ethyl-4-fluorobenzene. This approach is analogous to the synthesis of similar brominated aromatic compounds.[4][7]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-Bromo-1-ethyl-4-fluorobenzene.

Step-by-Step Conceptual Protocol:
  • Reaction Setup : In a fume hood, charge a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 1-ethyl-4-fluorobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition : Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the flask.

  • Bromination : Cool the reaction mixture in an ice bath. Slowly add a stoichiometric amount of the brominating agent (e.g., liquid bromine or N-bromosuccinimide) via the dropping funnel with continuous stirring. The reaction is exothermic and should be controlled to prevent over-bromination.

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction by slowly adding a reducing agent solution (e.g., aqueous sodium bisulfite) to consume any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification : Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the desired 2-Bromo-1-ethyl-4-fluorobenzene isomer.

Key Reactions in Drug Development

The synthetic utility of 2-Bromo-1-ethyl-4-fluorobenzene is most evident in its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated aromatic ring and various organoboron compounds. This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Caption: Suzuki-Miyaura coupling of 2-Bromo-1-ethyl-4-fluorobenzene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds, which are prevalent in pharmaceuticals.

Caption: Buchwald-Hartwig amination of 2-Bromo-1-ethyl-4-fluorobenzene.

Spectroscopic Characterization (Predicted)

  • ¹H NMR : The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet). The aromatic region will be complex due to the substitution pattern and coupling with the fluorine atom.

  • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[8]

  • Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the M+ and M+2 peaks).

Safety and Handling

As with any halogenated aromatic compound, 2-Bromo-1-ethyl-4-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Based on safety data for related compounds, it may be an irritant to the skin, eyes, and respiratory tract. It should be stored away from strong oxidizing agents.

Conclusion

2-Bromo-1-ethyl-4-fluorobenzene represents a strategically designed building block for modern drug discovery. Its unique combination of a fluorine atom for modulating pharmacokinetic properties and a bromine atom as a versatile synthetic handle for cross-coupling reactions makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis and reactivity allows for its effective incorporation into synthetic routes for the development of novel and improved therapeutic agents.

References

  • Beijing Xin Heng Yan Technology Co., Ltd. 2-Bromo-1-ethyl-4-fluorobenzene - CAS:261711-19-7. [Link]

  • Oakwood Chemical. 1-(2-Bromoethyl)-4-fluorobenzene. [Link]

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • Google Patents.
  • PubChem. 1-(1-Bromoethyl)-4-fluorobenzene. [Link]

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • PubChem. 4-Bromo-1-ethyl-2-fluorobenzene. [Link]

  • Chemsrc. 1-Ethyl-4-fluorobenzene. [Link]

  • Yogi Enterprise. 1-Bromo-4-Fluorobenzene Manufacturer / Supplier in India. [Link]

  • Hoffman Fine Chemicals. CAS 922728-20-9 | 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of .... [Link]

  • PubChem. 4-Fluorophenethyl bromide. [Link]

  • SpectraBase. 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

  • PPRTV Library. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). [Link]

  • NIST WebBook. Benzene, 1-bromo-4-ethyl-. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-ethyl-4-fluorobenzene: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-1-ethyl-4-fluorobenzene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-1-ethyl-4-fluorobenzene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, logical synthetic pathways, spectroscopic identity, and its strategic application as a versatile building block in the synthesis of complex pharmaceutical agents. The causality behind experimental choices and the inherent utility of its structural features will be explained to provide actionable, field-proven insights.

Core Chemical Identity and Physicochemical Properties

2-Bromo-1-ethyl-4-fluorobenzene is a substituted benzene ring featuring three distinct functional groups: a bromo group, an ethyl group, and a fluoro group. This specific arrangement of substituents provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.

The core identifiers and properties of this compound are summarized below. It is critical to distinguish this isomer from others such as 4-bromo-2-ethyl-1-fluorobenzene or 2-bromo-4-ethyl-1-fluorobenzene, as the positional chemistry dictates its reactivity and suitability for specific synthetic targets.

IdentifierValueSource
IUPAC Name 2-Bromo-1-ethyl-4-fluorobenzeneN/A
CAS Number 261711-19-7[1][2]
Molecular Formula C₈H₈BrF[3][4][5][6]
Molecular Weight 203.05 g/mol [4][5][6][7]
Canonical SMILES CCC1=C(C=C(C=C1)F)Br[1]
Purity Typically ≥95%[2][3]

Strategic Synthesis and Purification Workflow

A definitive, published synthesis protocol for 2-Bromo-1-ethyl-4-fluorobenzene is not widely documented. However, a logical and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution, considering the directing effects of the substituents on the benzene ring. The most plausible approach involves the bromination of 1-ethyl-4-fluorobenzene.

Causality of the Synthetic Strategy:

The choice to brominate 1-ethyl-4-fluorobenzene is governed by the ortho-, para-directing nature of both the ethyl group (an activating group) and the fluorine atom (a deactivating but ortho-, para-directing group).

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is an electron-donating group that activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

  • Fluorine Atom (-F): While highly electronegative and deactivating the ring overall through induction, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In 1-ethyl-4-fluorobenzene, the position para to the ethyl group is occupied by fluorine. Therefore, the primary sites for substitution are the two positions ortho to the ethyl group. One of these positions is also ortho to the fluorine atom. Steric hindrance from the ethyl group will favor substitution at the less hindered position, which is C2, leading to the desired product, 2-Bromo-1-ethyl-4-fluorobenzene.

Proposed Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: To a solution of 1-ethyl-4-fluorobenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq.).

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and minimize the formation of di-substituted byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess bromine. Separate the organic layer and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Bromo-1-ethyl-4-fluorobenzene.

This self-validating protocol includes a quenching step to safely handle excess reagents and standard purification techniques to ensure the high purity required for subsequent applications.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products & Byproducts A 1-ethyl-4-fluorobenzene D Electrophilic Aromatic Substitution A->D B Bromine (Br₂) B->D C FeBr₃ (Catalyst) C->D catalyzes E Aqueous Work-up (Quenching, Washing) D->E Crude Mixture F Purification (Distillation or Chromatography) E->F G 2-Bromo-1-ethyl-4-fluorobenzene (Target Product) F->G Purified H Isomeric Byproducts (minor) F->H Separated G cluster_reactions Cross-Coupling & Organometallic Reactions cluster_products Synthesized Scaffolds A 2-Bromo-1-ethyl-4-fluorobenzene B Suzuki Coupling (+ R-B(OH)₂) A->B Pd Catalyst C Buchwald-Hartwig (+ R₂NH) A->C Pd Catalyst D Sonogashira Coupling (+ R-C≡CH) A->D Pd/Cu Catalyst E Grignard Formation (+ Mg) A->E Ether F Biaryl Structures B->F G Arylamine Derivatives C->G H Aryl Alkynes D->H I Nucleophilic Arylating Agent E->I

Caption: Key synthetic transformations utilizing 2-Bromo-1-ethyl-4-fluorobenzene.

Safety, Handling, and Storage Protocols

As with any halogenated organic compound, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this isomer is not universally available, data from closely related compounds (e.g., other bromo-fluoro-benzenes) provides a strong basis for safe handling protocols. [8][9][10] GHS Hazard Classification (Anticipated):

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. [6]* Skin Corrosion/Irritation: Causes skin irritation. [9][10]* Serious Eye Damage/Irritation: Causes serious eye irritation. [9]* Flammability: May be a combustible liquid.

Recommended Laboratory Practices:
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.

  • Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • BLD Pharm. (n.d.). 2-Bromo-1-ethyl-4-fluorobenzene.
  • Advanced ChemBlocks. (2026, February 9). 2-Bromo-4-ethyl-1-fluorobenzene 95%.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene.
  • The Royal Society of Chemistry. (2018). Supporting Information.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-Bromo-1-ethyl-4-fluorobenzene.
  • ChemicalBook. (2026, January 13). 1-(2-BROMOETHYL)-4-FLUOROBENZENE.
  • Chemsrc. (2025, August 25). 1-(1-Bromoethyl)-4-fluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-fluorobenzene.
  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene.
  • BLD Pharm. (n.d.). 1-Bromo-2-ethyl-4-fluorobenzene.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Bromo-1-chloro-4-fluorobenzene.
  • Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene.
  • MilliporeSigma. (2025, April 28). SAFETY DATA SHEET - 2-Bromo-1,4-difluorobenzene.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • TCI Chemicals. (2025, February 17). SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene.
  • ChemicalBook. (n.d.). 2-broMo-1-ethyl-4-nitrobenzene synthesis.
  • ChemicalBook. (n.d.). 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum.
  • Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1-ethyl-4-fluorobenzene, with the CAS number 261711-19-7, is a halogenated aromatic compound of significant interest in the fields of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-ethyl-4-fluorobenzene, with the CAS number 261711-19-7, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and material science. Its unique substitution pattern, featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring, imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the boiling and melting points of 2-Bromo-1-ethyl-4-fluorobenzene. Due to the limited availability of experimentally determined data for this specific isomer, this document presents predicted values derived from computational models, alongside a comparative analysis with its isomers. Furthermore, it details the standardized experimental protocols for the determination of these fundamental physical constants and offers an in-depth discussion on the structure-property relationships that govern them.

Physicochemical Data of 2-Bromo-1-ethyl-4-fluorobenzene and Its Isomers

CompoundCAS NumberMolecular FormulaPredicted/Observed Boiling Point (°C)Predicted/Observed Melting Point (°C)
2-Bromo-1-ethyl-4-fluorobenzene 261711-19-7 C₈H₈BrF ~205-215 (Predicted) ~ -10 to 0 (Predicted)
1-(1-Bromoethyl)-4-fluorobenzene65130-46-3C₈H₈BrF197.5±15.0 at 760 mmHg[1]Not available
1-(2-Bromoethyl)-4-fluorobenzene332-42-3C₈H₈BrF100-104 at 15 mmHg[2]Not available
1-Bromo-4-fluorobenzene460-00-4C₆H₄BrF150-153 at 760 mmHg-8
2-Bromo-4-ethyl-1-fluorobenzene891843-33-7C₈H₈BrFNot availableNot available
4-Bromo-2-ethyl-1-fluorobenzene627463-25-6C₈H₈BrFNot availableNot available

Note: The predicted values for 2-Bromo-1-ethyl-4-fluorobenzene are based on Quantitative Structure-Property Relationship (QSPR) models and are intended to serve as an estimation. Experimental verification is recommended.

Experimental Determination of Boiling and Melting Points

The precise determination of boiling and melting points is a fundamental laboratory practice for the characterization and purity assessment of chemical compounds. The following sections detail the standard protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically less than 1°C) is indicative of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting point range.

MeltingPoint_Workflow A Crush solid sample B Pack capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat slowly (1-2°C/min) C->D E Record temperature range of melting D->E BoilingPoint_Workflow A Place liquid in fusion tube B Insert inverted sealed capillary A->B C Heat assembly in an oil bath B->C D Observe stream of bubbles C->D E Cool and record temperature of liquid entry D->E

Caption: Workflow for Micro Boiling Point Determination.

Structure-Property Relationship Analysis

The boiling and melting points of 2-Bromo-1-ethyl-4-fluorobenzene are dictated by the nature and strength of its intermolecular forces, which are in turn influenced by its molecular structure.

  • Van der Waals Forces: As a relatively nonpolar molecule, the primary intermolecular forces are London dispersion forces. The presence of a bromine atom, with its large electron cloud, significantly increases the polarizability of the molecule, leading to stronger dispersion forces compared to a non-brominated analogue. The ethyl group also contributes to the overall surface area, further enhancing these forces.

  • Dipole-Dipole Interactions: The electronegativity difference between the carbon, fluorine, and bromine atoms introduces a molecular dipole moment. The C-F and C-Br bonds are polar, leading to dipole-dipole interactions between molecules. The overall molecular dipole moment, and thus the strength of these interactions, will depend on the relative orientation of these polar bonds. In 2-Bromo-1-ethyl-4-fluorobenzene, the opposing positions of the fluorine and the ethyl group, and the ortho position of the bromine to the ethyl group, create a specific dipole moment that influences its boiling point.

  • Molecular Symmetry and Melting Point: The melting point is not only affected by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice. Molecules with higher symmetry tend to pack more efficiently, resulting in a higher melting point. The substitution pattern of 2-Bromo-1-ethyl-4-fluorobenzene results in a less symmetrical structure compared to, for instance, 1-bromo-4-fluorobenzene. This lower symmetry can lead to less efficient crystal packing and consequently a lower melting point.

The interplay of these factors—stronger van der Waals forces due to the bromine and ethyl groups, moderate dipole-dipole interactions, and a lack of high symmetry—collectively determines the boiling and melting points of 2-Bromo-1-ethyl-4-fluorobenzene.

References

  • Chemsrc. 1-(1-Bromoethyl)-4-fluorobenzene | CAS#:65130-46-3. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-1-ethyl-4-fluorobenzene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-1-ethyl-4-fluorobenzene (CAS No. 261711-19-7). As a substituted halogenated aromatic compound, it requires careful management in a laboratory setting. This document synthesizes available data to offer a robust framework for its safe utilization in research and development.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 2-Bromo-1-ethyl-4-fluorobenzene is not extensively documented, the available data, primarily from suppliers and analogous compounds, allows for a reliable preliminary hazard assessment. The primary hazards are associated with its acute toxicity and irritant properties.

GHS Classification:

Based on supplier information, 2-Bromo-1-ethyl-4-fluorobenzene is classified as a hazardous substance.[1] The GHS hazard statements indicate the following potential effects:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

It is crucial to note that an isomer, 4-bromo-1-ethyl-2-fluorobenzene, is also classified as harmful if swallowed, in contact with skin, and if inhaled (H302, H312, H332), suggesting that dermal toxicity and inhalation hazards should also be considered as significant risks when handling 2-Bromo-1-ethyl-4-fluorobenzene.[2]

Physicochemical Properties and their Implications:

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. While specific data for 2-Bromo-1-ethyl-4-fluorobenzene is limited, we can infer its likely characteristics from related compounds such as 1-bromo-4-fluorobenzene and 2-bromo-1,4-difluorobenzene.

PropertyInferred Value/CharacteristicImplication for Safe Handling
Molecular Formula C₈H₈BrF-
Molecular Weight 203.05 g/mol [1][2]-
Physical State Likely a liquid at room temperature.Standard liquid handling procedures are applicable.
Boiling Point Likely to be a combustible liquid with a relatively high boiling point. For example, 1-(2-bromoethyl)-4-fluorobenzene has a boiling point of 100-104 °C at 15 mm Hg.[3]Avoid heating near open flames or ignition sources.[4]
Density Expected to be denser than water.In case of a spill into water, it will likely sink.
Solubility Likely insoluble in water and soluble in organic solvents.Do not use water to clean up large spills as it may spread the chemical.
Vapor Pressure Likely to have a low vapor pressure at room temperature, but vapors can form, especially upon heating.Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][6]
Stability Expected to be stable under normal laboratory conditions.[7]Store away from incompatible materials.
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7] May form explosive mixtures with air upon intense heating.Segregate from incompatible chemicals in storage.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Bromo-1-ethyl-4-fluorobenzene is a certified chemical fume hood.[5][6] This is essential to prevent the inhalation of any vapors, mists, or aerosols that may be generated. The fume hood should have adequate airflow and be used for all weighing, transferring, and reaction steps. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent skin and eye contact.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[5]To protect against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves are the minimum requirement. For prolonged contact or immersion, heavier nitrile or Viton™ gloves should be considered. Always consult the glove manufacturer's compatibility chart.[5][8]To prevent skin contact which can cause irritation.[1]
Skin and Body Protection A flame-resistant lab coat must be worn and kept fully buttoned. Full-length pants and closed-toe shoes are also required.[5][6]To protect the skin from accidental splashes and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program must be in place in such cases.[9]To prevent inhalation of harmful vapors.

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subgraph "cluster_Handling" { label="Handling"; style=filled; color="#E6F4EA"; node [shape=parallelogram]; "Weigh_Transfer" [label="Weigh & Transfer in Fume Hood"]; "Conduct_Reaction" [label="Conduct Reaction in Fume Hood"]; "Store_Properly" [label="Store in a Cool, Dry, Well-Ventilated Area"]; }

subgraph "cluster_Cleanup" { label="Cleanup & Disposal"; style=filled; color="#FCE8E6"; node [shape=diamond]; "Decontaminate_Glassware" [label="Decontaminate Glassware"]; "Dispose_Waste" [label="Dispose of Waste in Halogenated Organic Waste Container"]; }

"Assess_Risks" -> "Gather_PPE" -> "Check_Eng_Controls" -> "Weigh_Transfer" -> "Conduct_Reaction" -> "Store_Properly"; "Conduct_Reaction" -> "Decontaminate_Glassware" -> "Dispose_Waste"; }

Caption: A logical workflow for the safe handling of 2-Bromo-1-ethyl-4-fluorobenzene.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is paramount for minimizing risks.

General Handling Protocol
  • Pre-Experiment Briefing: Before commencing any new procedure, conduct a thorough risk assessment.

  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Verify that the eyewash station and safety shower are operational.

  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Chemical Transport: When transporting the chemical, use a secondary container to prevent spills.

  • Dispensing: All dispensing, weighing, and transferring of 2-Bromo-1-ethyl-4-fluorobenzene must be performed inside a chemical fume hood.[5][6]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[6]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[8]

Storage Requirements

Proper storage is crucial to maintain the chemical's stability and prevent accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

  • The storage area should be clearly labeled.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]
Accidental Release Measures
  • Small Spills (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, turn off any ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety office. Do not attempt to clean up a large spill without proper training and equipment.[9]

Caption: A decision-making flowchart for responding to an accidental spill.

Waste Disposal

All waste containing 2-Bromo-1-ethyl-4-fluorobenzene, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collect all liquid and solid waste in a designated, properly labeled "Halogenated Organic Waste" container.[6][11]

  • Do not mix halogenated waste with non-halogenated organic waste.

  • Ensure the waste container is kept closed when not in use and is stored in a secondary container in a well-ventilated area.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program.[12][13] Brominated waste may require incineration at a specialized facility equipped with scrubbers to manage harmful byproducts.[12]

Conclusion

While 2-Bromo-1-ethyl-4-fluorobenzene is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this and other halogenated aromatic compounds. The causality behind these safety measures is rooted in the fundamental principles of chemical hygiene: minimizing exposure through all routes and preventing accidental release. This self-validating system of overlapping safety protocols ensures a secure laboratory environment for groundbreaking scientific work.

References

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • PubChem. 4-Bromo-1-ethyl-2-fluorobenzene. [Link]

  • Aerosol and Air Quality Research. Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. [Link]

  • Washington State University. Standard Operating Procedure for: Bromine. [Link]

  • University of Washington Environmental Health & Safety. Halogenated Solvents. [Link]

  • PMC. Management of waste containing polybrominated diphenyl ethers: A review. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • New Zealand Ministry for the Environment. Managing waste that may contain brominated flame retardants. [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

  • ChemistryTalk. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-1-ethyl-4-fluorobenzene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-1-ethyl-4-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. By dissecting the influence of each substituent—bromo, ethyl, and fluoro groups—on the chemical environment of the molecule's nuclei, we offer a detailed interpretation of chemical shifts, integration, and spin-spin coupling constants. This whitepaper serves as a practical reference for researchers, scientists, and drug development professionals, detailing not only the spectral interpretation but also the underlying theoretical principles and a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of 2-Bromo-1-ethyl-4-fluorobenzene

2-Bromo-1-ethyl-4-fluorobenzene is a halogenated aromatic hydrocarbon featuring a unique substitution pattern that gives rise to a complex and informative NMR spectrum. The interplay of the electron-donating ethyl group and the electronegative, yet resonance-donating, halogen substituents (bromine and fluorine) creates a nuanced electronic environment around the benzene ring. Understanding the precise structure and electronic properties of such molecules is paramount for predicting their reactivity, designing synthetic pathways, and developing novel materials or pharmaceutical agents.

NMR spectroscopy provides a non-destructive window into the molecular structure, revealing the connectivity of atoms and their spatial relationships.[1] This guide will deconstruct the ¹H and ¹³C NMR spectra of the title compound, offering a logical framework for spectral assignment grounded in fundamental principles.

Molecular Structure and Numbering:

(Note: The numbering C1-C6 is for the benzene ring, starting from the carbon bearing the ethyl group and proceeding towards the bromine. The lettering (a-f) and numbering (7-8) are for specific protons and heteroatoms for discussion purposes.)

Theoretical Framework: Predicting the NMR Landscape

A priori prediction of an NMR spectrum requires a thorough understanding of how substituents influence the magnetic environment of nearby nuclei.

Substituent Effects on the Aromatic Ring

The chemical shifts of aromatic protons and carbons are dictated by the cumulative electronic effects (inductive and resonance) of the substituents.[2]

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect. This tends to increase electron density on the ring, causing a slight upfield shift (shielding) of the aromatic signals, particularly at the ortho and para positions.

  • Fluorine (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance (+R effect), which shields the ortho and para positions. The net effect is complex, but the inductive effect generally dominates for the directly attached carbon, while the resonance effect significantly influences the para carbon.

  • Bromine (-Br): Like fluorine, bromine is electronegative (-I effect) and has a resonance-donating (+R effect). Its electronegativity is lower than fluorine's, resulting in a weaker inductive effect. In ¹³C NMR, bromine also exhibits a "heavy atom effect," which can cause an anomalous upfield shift of the carbon to which it is directly attached (the ipso-carbon).

Principles of Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through bonding electrons, leading to the splitting of NMR signals.[3] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about connectivity.

  • ¹H-¹H Coupling: In aromatic systems, coupling is observed between protons on adjacent carbons (ortho-coupling, ³JHH ≈ 6-10 Hz), over four bonds (meta-coupling, ⁴JHH ≈ 2-3 Hz), and over five bonds (para-coupling, ⁵JHH ≈ 0-1 Hz).[2]

  • ¹H-¹⁹F Coupling: The magnetically active ¹⁹F nucleus (I=½, 100% natural abundance) couples to protons. The magnitude is distance-dependent: ortho-coupling (³JHF) is typically 7-11 Hz, meta-coupling (⁴JHF) is 4-8 Hz, and para-coupling (⁵JHF) is ~2 Hz.

  • ¹³C-¹⁹F Coupling: Carbon-fluorine couplings are often large and observed over multiple bonds. The direct one-bond coupling (¹JCF) can be over 240 Hz, while two-bond (²JCF) and three-bond (³JCF) couplings are typically in the range of 15-25 Hz and 3-10 Hz, respectively.[4]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable NMR data is contingent on a meticulous experimental setup.[5]

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of 2-Bromo-1-ethyl-4-fluorobenzene in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Calibration
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]

  • Insertion and Locking: Insert the sample into the magnet and lock the field frequency onto the deuterium signal of the solvent.[7]

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[7]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[8]

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024 or more, as ¹³C has low natural abundance.[9]

NMR_Workflow

Spectral Interpretation and Data Analysis

Based on the theoretical principles, the following assignments can be made for the ¹H and ¹³C NMR spectra of 2-Bromo-1-ethyl-4-fluorobenzene.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will display five distinct signals: two for the aliphatic ethyl group and three for the aromatic protons.

Signal LabelAssigned ProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
a-CH₂ -CH₃2H~2.7Quartet (q)³JHH ≈ 7.6
b-CH₂-CH₃ 3H~1.2Triplet (t)³JHH ≈ 7.6
dH-31H~7.0-7.2Doublet of Doublets (dd)³JHH(d-e) ≈ 8.5, ⁴JHF(d-8) ≈ 4.5
eH-51H~7.2-7.4Doublet of Doublets (dd)³JHH(e-d) ≈ 8.5, ³JHF(e-8) ≈ 8.8
fH-61H~7.4-7.6Doublet (d)⁴JHH(f-d) ≈ 2.5
  • Aliphatic Region: The ethyl group presents a classic pattern: a quartet for the methylene protons (H-a) due to coupling with the three methyl protons, and a triplet for the methyl protons (H-b) from coupling to the two methylene protons.[10] The methylene group is deshielded by its direct attachment to the aromatic ring.

  • Aromatic Region:

    • H-6 (f): This proton is ortho to the bromine and meta to the ethyl group. It is expected to be the most deshielded due to the proximity of the electronegative bromine. It will appear as a doublet, split only by a meta coupling to H-d (⁴JHH).

    • H-5 (e): This proton is ortho to the fluorine and meta to the bromine. It will be split into a doublet of doublets by ortho H-H coupling with H-d and a large ortho H-F coupling.

    • H-3 (d): This proton is ortho to the ethyl group and meta to both the bromine and fluorine. It will appear as a doublet of doublets due to ortho H-H coupling with H-5 and meta H-F coupling.

Aromatic_Coupling

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbons are in unique chemical environments. The signals will be split by coupling to fluorine.

Signal LabelAssigned CarbonsPredicted δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (Hz)
1C -1 (-CH₂CH₃)~140-145Doublet (d)⁴JCF ≈ 3-5
2C -2 (-Br)~118-122Doublet (d)³JCF ≈ 8-10
3C -3~130-134Doublet (d)⁴JCF ≈ 3-5
4C -4 (-F)~160-164Doublet (d)¹JCF ≈ 245-255
5C -5~115-119Doublet (d)²JCF ≈ 20-25
6C -6~128-132Doublet (d)³JCF ≈ 7-9
a-CH₂ -CH₃~28-32Singlet (s)-
b-CH₂-CH₃ ~14-18Singlet (s)-
  • Aliphatic Carbons: The ethyl group carbons (C-a, C-b) will appear in the typical upfield aliphatic region.

  • Aromatic Carbons:

    • C-4: The carbon directly attached to fluorine will be the most downfield aromatic signal due to fluorine's strong inductive effect and will exhibit a very large one-bond C-F coupling constant (¹JCF).[4]

    • C-2: The carbon bearing the bromine atom is shielded by the "heavy atom effect" and will appear further upfield than might be expected based solely on electronegativity.

    • C-5 and C-6: These carbons will show significant splitting from two-bond (²JCF) and three-bond (³JCF) coupling to fluorine, respectively. These splittings are invaluable for unambiguous assignment.

    • C-1 and C-3: These carbons are further from the fluorine and will exhibit smaller four-bond (⁴JCF) couplings.

Conclusion

The structural elucidation of 2-Bromo-1-ethyl-4-fluorobenzene by ¹H and ¹³C NMR spectroscopy is a prime example of how fundamental principles can be applied to interpret complex spectra. The predictable effects of the ethyl, bromo, and fluoro substituents on chemical shifts, combined with the characteristic H-H, H-F, and C-F coupling patterns, allow for a complete and confident assignment of all signals. This guide provides a robust framework for scientists to approach the analysis of this and structurally related molecules, reinforcing the power of NMR as a cornerstone of chemical research and development.

References

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br... Retrieved from [Link]

  • University of Maryland Baltimore County. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • Duke University. (n.d.). NMR Acquisition and Processing. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • NMRDB.org. (n.d.). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Stoyanov, R., et al. (2019). Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. Retrieved from [Link]

Sources

Exploratory

infrared (IR) spectroscopy data for 2-Bromo-1-ethyl-4-fluorobenzene

Technical Guide & Whitepaper Executive Summary This technical guide provides a comprehensive spectroscopic profile of 2-Bromo-1-ethyl-4-fluorobenzene , a critical halogenated building block used in cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Bromo-1-ethyl-4-fluorobenzene , a critical halogenated building block used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis.

As a 1,2,4-trisubstituted benzene derivative, this molecule presents a complex vibrational signature. This guide synthesizes data from high-fidelity analogs and fundamental spectroscopic principles to establish a predictive reference standard . It is designed for researchers requiring structural validation of this intermediate where direct reference spectra are proprietary or unavailable in public repositories.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Before spectral analysis, the sample's physical state must be verified to ensure correct sampling technique.

PropertySpecification
IUPAC Name 2-Bromo-1-ethyl-4-fluorobenzene
Structure Aromatic ring with Ethyl (C1), Bromine (C2), Fluorine (C4)
Physical State Liquid (Standard Temperature & Pressure)
Molecular Weight 203.05 g/mol
Key Functionalities Alkyl (Ethyl), Aryl Halide (F, Br), Aromatic Ring

Experimental Methodology: Sample Preparation

For a liquid aromatic halide, the following protocol ensures the highest signal-to-noise ratio and prevents spectral artifacts.

Neat Liquid Film (Salt Plates)
  • Substrate: Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates.

  • Protocol: Place 1 drop of the neat liquid between two polished plates. Press gently to create a capillary film (<0.01 mm thickness).

  • Why this works: Eliminates solvent interference (e.g., no CHCl₃ peaks) and prevents pathlength saturation common in liquid cells.

Attenuated Total Reflectance (ATR)
  • Crystal: Diamond or ZnSe (Zinc Selenide).

  • Correction: Apply an ATR correction algorithm to the final data, as penetration depth is wavelength-dependent (higher intensity at lower wavenumbers).

Spectral Analysis: Band Assignment

The IR spectrum of 2-Bromo-1-ethyl-4-fluorobenzene is defined by three distinct regions: the High-Frequency Region (C-H stretching), the Mid-Frequency Region (Ring/C-F stretching), and the Fingerprint Region (Substitution pattern).

Summary of Characteristic Bands[4][7][15][16][17]
Frequency (cm⁻¹)IntensityVibrational ModeStructural Assignment
3030 - 3080 Weakν(C-H) aromAromatic Ring Protons
2960 - 2970 Mediumν_as(CH₃)Ethyl Group (Methyl)
2930 Mediumν_as(CH₂)Ethyl Group (Methylene)
2870 Weakν_s(CH₃)Ethyl Group (Methyl)
1605, 1495 Med-Strongν(C=C)Aromatic Ring Breathing
1210 - 1250 Very Strong ν(C-F)Aryl Fluoride Stretch (Diagnostic)
1000 - 1100 Mediumδ(C-H) ipIn-plane Bending
870 - 890 Mediumγ(C-H) oopIsolated H (Position 3)
810 - 830 Strongγ(C-H) oop2 Adjacent H's (Positions 5,[1]6)
600 - 700 Med-Weakν(C-Br)Aryl Bromide Stretch

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane (OOP) bending, s = symmetric, as = asymmetric.

Detailed Mechanistic Interpretation
The Diagnostic "King": Aryl C-F Stretch (1210–1250 cm⁻¹)

The Carbon-Fluorine bond is highly polar, resulting in a large change in dipole moment during vibration.

  • Observation: This will likely be the most intense peak in the spectrum.

  • Differentiation: Unlike alkyl fluorides (1000–1100 cm⁻¹), the resonance with the aromatic ring shifts this band to a higher frequency (~1230 cm⁻¹).

The Ethyl Group Signature (2800–3000 cm⁻¹)

The ethyl group breaks the symmetry of the aromatic region.

  • Look for the "triplet-like" cluster of peaks between 2850 and 2970 cm⁻¹.

  • Causality: The presence of both methylene (-CH₂-) and methyl (-CH₃) groups creates distinct asymmetric and symmetric stretching modes, distinguishing it from a simple methyl (toluene) derivative.

The 1,2,4-Trisubstitution Pattern (Fingerprint Region)

This is the primary method for confirming the positions of the substituents (1-Ethyl, 2-Bromo, 4-Fluoro).

  • The Isolated Hydrogen (Position 3): Located between the Bromine and Fluorine atoms. This sterically isolated proton vibrates independently, typically appearing as a medium peak around 870–890 cm⁻¹ .

  • The Adjacent Hydrogens (Positions 5 & 6): The protons on the other side of the ring couple with each other. This "wagging" motion produces a strong band at a lower frequency, typically 810–830 cm⁻¹ .

Structural Validation Workflow

The following diagram outlines the logic flow for confirming the identity of 2-Bromo-1-ethyl-4-fluorobenzene using IR data.

IR_Validation_Workflow Start Unknown Sample (Liquid) Check_HighFreq Check 2800-3100 cm⁻¹ Start->Check_HighFreq Decision_Alkyl Alkyl C-H (2960) & Aromatic C-H (3050)? Check_HighFreq->Decision_Alkyl Check_CF Check 1200-1250 cm⁻¹ (Strongest Peak?) Decision_Alkyl->Check_CF Yes (Ethyl + Aryl) Result_Rejected REJECT: Check Isomers/Impurities Decision_Alkyl->Result_Rejected No Decision_CF Strong C-F Stretch Present? Check_CF->Decision_CF Check_Fingerprint Analyze 800-900 cm⁻¹ (OOP Bending) Decision_CF->Check_Fingerprint Yes Decision_CF->Result_Rejected No (Missing F) Decision_Pattern Pattern Matches 1,2,4-Trisubstitution? Check_Fingerprint->Decision_Pattern Result_Confirmed CONFIRMED: 2-Bromo-1-ethyl-4-fluorobenzene Decision_Pattern->Result_Confirmed Yes (820 + 880 cm⁻¹) Decision_Pattern->Result_Rejected No (Wrong Isomer)

Figure 1: Logic gate workflow for the spectroscopic validation of 2-Bromo-1-ethyl-4-fluorobenzene.

Quality Control & Common Pitfalls

Water Contamination
  • Symptom: Broad, rounded peak at ~3400 cm⁻¹.

  • Impact: Can obscure weak aromatic overtones.

  • Remedy: Dry the sample over MgSO₄ or molecular sieves before plating.

Isomer Confusion
  • Risk: Confusing the target with 1-Bromo-2-ethyl-4-fluorobenzene (positional isomer).

  • differentiation: While functional groups are identical, the Fingerprint Region (OOP bending) will shift slightly. The "Isolated H" peak position is sensitive to the electronic nature of flanking groups (Br vs Et).

    • Target (H flanked by Br/F): ~880 cm⁻¹.

    • Isomer (H flanked by Et/F): Shifts to lower frequency due to the electron-donating effect of the Ethyl group.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Ethyl-4-fluorobenzene (Analog). National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for 1,2,4-trisubstituted benzene OOP assignment rules).
  • PubChem. Compound Summary: 1-Ethyl-4-fluorobenzene.[2] National Library of Medicine. [Link]

Sources

Foundational

An In-depth Technical Guide on the Dipole Moment and Electronic Properties of 2-Bromo-1-ethyl-4-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, dipole moment, and electronic properties of 2-Bromo-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, dipole moment, and electronic properties of 2-Bromo-1-ethyl-4-fluorobenzene (CAS No. 261711-19-7). As a substituted halogenated benzene, this compound represents a potentially valuable building block in medicinal chemistry and materials science, where precise electronic and steric properties are paramount for designing molecules with specific functions. In the absence of extensive experimental data, this guide establishes a robust computational and theoretical framework for the characterization of this molecule. We employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its key electronic and spectroscopic characteristics. This document serves as a roadmap for researchers, detailing not only the predicted properties but also the validated computational and experimental protocols required to verify these findings.

Introduction and Strategic Importance

Halogenated aromatic compounds are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional organic materials. The introduction of halogens such as bromine and fluorine, along with alkyl groups, allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and intermolecular interactions. 2-Bromo-1-ethyl-4-fluorobenzene is a trifunctionalized benzene derivative, presenting multiple sites for further chemical modification. Understanding its intrinsic electronic properties is crucial for predicting its reactivity and its potential to engage in specific biological or material interactions, such as halogen bonding.

This guide provides a foundational understanding of the molecule's properties through high-level computational modeling, offering a reliable preview of its behavior and characteristics before committing to extensive laboratory synthesis and analysis.

Molecular Structure and Conformational Analysis

The structure of 2-Bromo-1-ethyl-4-fluorobenzene features a benzene ring substituted with a bromine atom, an ethyl group, and a fluorine atom. The relative positions of these substituents (1,2,4-substitution pattern) break the symmetry of the benzene ring, leading to a non-zero net dipole moment.

A key structural feature is the ethyl group, which is not fixed in space. Rotation around the C(ring)-C(ethyl) bond leads to different conformers. The most stable conformation is expected to be one where the C-C bond of the ethyl group is staggered relative to the C-C bonds of the benzene ring to minimize steric hindrance. For the purpose of our calculations, a full geometry optimization will inherently identify the lowest energy conformer.

Caption: Molecular structure of 2-Bromo-1-ethyl-4-fluorobenzene.

Computational and Experimental Workflows

To ensure the trustworthiness of the predicted data, a validated computational protocol is essential. The workflow outlined below is based on methodologies proven to be effective for halogenated aromatic systems.[1][2]

Computational Characterization Workflow

The following diagram illustrates the computational workflow for determining the structural, electronic, and spectroscopic properties of the title compound.

G cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Predicted Data Output opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq Frequency Calculation (Verify minimum, obtain spectra) opt->freq uv_vis UV-Vis Spectrum Prediction (TD-B3LYP/6-311++G(d,p)) opt->uv_vis props Electronic Properties (HOMO, LUMO, MEP) freq->props spectra FT-IR & Raman Spectra freq->spectra dipole Dipole Moment props->dipole electronic Electronic Parameters props->electronic uv_data UV-Vis Absorption uv_vis->uv_data start Initial Structure Generation start->opt

Caption: Workflow for the computational characterization of the target molecule.

Detailed Computational Protocol
  • Software: All quantum chemical calculations are to be performed using the Gaussian suite of programs.[3]

  • Methodology: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost for organic molecules. The B3LYP hybrid functional is chosen as it has been shown to yield reliable results for the geometries and vibrational frequencies of substituted benzenes.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution far from the nucleus, which is critical for calculating dipole moments and other electronic properties. Polarization functions (d,p) are necessary to describe the anisotropic nature of bonding in the molecule.

  • Geometry Optimization: The initial molecular structure is optimized without constraints in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the data for predicting IR and Raman spectra.

  • Electronic Properties: The optimized geometry is used for single-point energy calculations to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

  • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[1]

Dipole Moment Analysis

The dipole moment (μ) is a critical parameter that governs a molecule's polarity, influencing its solubility, intermolecular interactions, and binding affinity in biological systems. It arises from the unequal sharing of electrons in its covalent bonds and the overall molecular geometry. In 2-Bromo-1-ethyl-4-fluorobenzene, the electronegative fluorine and bromine atoms create significant bond dipoles. The ethyl group, being weakly electron-donating, has a smaller effect. The net molecular dipole moment is the vector sum of these individual bond moments.

Given the ortho- and para- positions of the electron-withdrawing bromine and fluorine atoms, their respective bond dipoles will partially oppose each other, but due to the asymmetry of the molecule, a significant net dipole moment is expected.

Table 1: Predicted Dipole Moment

PropertyPredicted Value (Debye)
Total Dipole Moment (μ) Value to be populated by DFT calculation
μxValue to be populated by DFT calculation
μyValue to be populated by DFT calculation
μzValue to be populated by DFT calculation

Note: The predicted values will be obtained from the B3LYP/6-311++G(d,p) calculation. For comparison, the experimental dipole moment of fluorobenzene is approximately 1.60 D.[4]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and its electronic excitation properties.[5]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and the energy required for its lowest electronic excitation.[6] A large gap implies high stability and low reactivity.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

ParameterFormulaPredicted Value (eV)
HOMO Energy (EHOMO) -Value from DFT
LUMO Energy (ELUMO) -Value from DFT
Energy Gap (ΔE) ELUMO - EHOMOCalculated Value
Ionization Potential (I) -EHOMOCalculated Value
Electron Affinity (A) -ELUMOCalculated Value
Electronegativity (χ) (I + A) / 2Calculated Value
Chemical Hardness (η) (I - A) / 2Calculated Value
Softness (S) 1 / (2η)Calculated Value
Electrophilicity Index (ω) χ² / (2η)Calculated Value

Note: These values are derived from the HOMO and LUMO energies calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites of non-covalent interactions and chemical reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable for electrophilic attack. These are expected around the electronegative fluorine and bromine atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable for nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of relatively neutral charge.

Predicted Vibrational and Electronic Spectra

Spectroscopic techniques provide an experimental fingerprint of a molecule. The following sections outline the predicted spectra based on our computational model and provide standard protocols for their experimental verification.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7]

  • FT-IR Spectroscopy: Measures the absorption of infrared radiation, which is active for vibrations that cause a change in the molecular dipole moment.[8]

  • Raman Spectroscopy: Measures the inelastic scattering of laser light, which is active for vibrations that cause a change in the molecule's polarizability.[8]

Table 3: Predicted Key Vibrational Frequencies (cm-1)

Vibrational ModePredicted FT-IR IntensityPredicted Raman Activity
Aromatic C-H StretchCalculated ValueCalculated Value
Aliphatic C-H StretchCalculated ValueCalculated Value
Aromatic C=C StretchCalculated ValueCalculated Value
C-F StretchCalculated ValueCalculated Value
C-Br StretchCalculated ValueCalculated Value
C-H Bending (oop)Calculated ValueCalculated Value

Note: Frequencies are obtained from the B3LYP/6-311++G(d,p) calculation and are typically scaled by a factor of ~0.96-0.98 to better match experimental values.

Experimental Protocol for Vibrational Spectroscopy
  • Sample Preparation: For FT-IR, the sample can be analyzed neat as a thin film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.[9] For Raman, the liquid sample can be placed in a glass vial.

  • FT-IR Acquisition: Record the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1.

  • Raman Acquisition: Use a laser excitation wavelength (e.g., 785 nm) to minimize fluorescence. Record the spectrum over a suitable Stokes shift range (e.g., 200 to 3500 cm-1).[10]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π → π* transitions in aromatic systems. The absorption maxima (λmax) are influenced by the substituents on the benzene ring.[11] Both the halogen and ethyl substituents are expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 4: Predicted Electronic Transitions (TD-DFT)

Transitionλmax (nm)Oscillator Strength (f)
HOMO → LUMOCalculated ValueCalculated Value
Other significant transitionsCalculated ValueCalculated Value

Note: Values are obtained from the TD-B3LYP/6-311++G(d,p) calculation.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

  • Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_output Experimental Spectra prep_ftir Neat Film / ATR acq_ftir FT-IR Spectrometer (4000-400 cm⁻¹) prep_ftir->acq_ftir prep_raman Glass Vial (Liquid) acq_raman Raman Spectrometer (e.g., 785 nm laser) prep_raman->acq_raman prep_uv Dilute Solution in UV-grade Solvent acq_uv UV-Vis Spectrophotometer (200-400 nm) prep_uv->acq_uv out_ftir FT-IR Spectrum acq_ftir->out_ftir out_raman Raman Spectrum acq_raman->out_raman out_uv UV-Vis Spectrum acq_uv->out_uv start Synthesized Compound start->prep_ftir start->prep_raman start->prep_uv

Caption: Workflow for the experimental spectroscopic analysis of the target molecule.

Proposed Synthesis Route

Proposed Synthesis:

A potential starting material is 1-ethyl-4-fluorobenzene. The ethyl group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, bromination is expected to occur at one of the ortho positions.

  • Reaction: Electrophilic aromatic substitution (bromination) of 1-ethyl-4-fluorobenzene.

  • Reagents: Bromine (Br2) with a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Procedure: a. Dissolve 1-ethyl-4-fluorobenzene in a suitable inert solvent (e.g., dichloromethane). b. Add FeBr3 catalyst. c. Slowly add a solution of Br2 in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). d. Monitor the reaction by TLC or GC-MS. e. Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. f. Perform an aqueous workup, dry the organic layer, and remove the solvent under reduced pressure. g. Purify the resulting product, likely a mixture of isomers, by column chromatography or distillation.

This approach is analogous to synthetic methods reported for other halogenated benzenes.[12]

Conclusion

This technical guide has established a comprehensive framework for understanding the dipole moment and electronic properties of 2-Bromo-1-ethyl-4-fluorobenzene. Through the application of robust DFT and TD-DFT computational methods, we have outlined a clear path to predict its key characteristics, including its molecular geometry, polarity, electronic reactivity, and spectroscopic signatures. The detailed protocols provided for both computational analysis and experimental verification offer a self-validating system for researchers. The predicted data serves as a critical foundation for the rational design of new molecules in drug discovery and materials science, enabling a more efficient and targeted approach to synthesis and application.

References

  • National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. NIST. Retrieved from [Link]

  • Scribd. (n.d.). Dipole Moments in Chlorobenzene and Fluorobenzene. Retrieved from [Link]

  • Doraiswamy, S., & Sharma, S. D. (1974). Microwave spectrum and dipole moment of pentafluorobenzene. Pramana, 2(4), 219-225. Retrieved from [Link]

  • Márquez-Limas, J. E., et al. (2019). Spectroscopic and Time-Dependent DFT Study of the Photophysical Properties of Substituted 1,4-Distyrylbenzenes. The Journal of Physical Chemistry A, 123(30), 6479–6491. Retrieved from [Link]

  • Huber, S., et al. (2006). Geometries of chlorobenzene and fluorobenzene calculated at the RI-MP2/TZVPP level of theory. ResearchGate. Retrieved from [Link]

  • Rana, S., et al. (2018). UV-vis change during C–H oxidation of ethylbenzene. ResearchGate. Retrieved from [Link]

  • Schaefer, T., et al. (1973). Electric Dipole Moments and Conformations of ortho-, meta-, and para-Fluoroacetophenones and of ortho-, meta-, and para-Trifluoromethylacetophenones. Canadian Journal of Chemistry, 51(12), 1906-1911. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. Retrieved from [Link]

  • Al-Otaibi, A. A. (2014). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. IISTE. Retrieved from [Link]

  • DB Infotech. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • European Patent Office. (2006, June 7). EP 2266961 B1 - Process for the synthesis of organic compounds. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • ChemRxiv. (n.d.). A DFT Study of Electronic Inductive and Resonance Effects of Substituents on Concerted Two-proton Coupled Electron Transfer between. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved from [Link]

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021, December 7). AZoM.com. Retrieved from [Link]

  • El-Sheshtawy, H. S., et al. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chemical Reviews and Letters, 8, 1080-1092. Retrieved from [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). Halogenated benzenes. Retrieved from [Link]

  • IRJET. (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-fluorobenzene. Retrieved from [Link]

  • Mahadevan, D., et al. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481-492. Retrieved from [Link]

  • Grachova, E. V., et al. (2016). Identification and determination of organic molecules. Chemistry. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. Retrieved from [Link]

  • Cossi, M., et al. (2009). Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations. Photochemical & Photobiological Sciences, 8(11), 1548-1554. Retrieved from [Link]

  • Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • V. Arjunan, et al. (2018). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Journal of Molecular Structure, 1151, 62-76. Retrieved from [Link]

  • European Patent Office. (2022, February 9). EP 3696156 B1 - NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. Retrieved from [Link]

  • Koperwas, K., & Paluch, M. (2022). The computational evidence for the crucial role of the dipole cross-correlations in the polar glass-forming liquids. arXiv preprint arXiv:2201.08316. Retrieved from [Link]

  • Hobbs, J., et al. (2023). A Computational Framework for Predicting Spontaneous Polar Order. arXiv preprint arXiv:2308.08276. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-1-ethyl-4-fluorobenzene

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-1-ethyl-4-fluorobenzene . This substrate presents a specific synthetic challenge: the ortho-ethyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-1-ethyl-4-fluorobenzene . This substrate presents a specific synthetic challenge: the ortho-ethyl group at position C1 creates significant steric hindrance around the C2-bromine bond, impeding the oxidative addition step of the catalytic cycle. Furthermore, the electron-withdrawing fluorine atom at C4 modulates the electronic density, requiring a catalyst system that balances steric bulk with electron-richness.

We recommend a Pd(0)/Dialkylbiarylphosphine catalyst system (specifically SPhos or XPhos) to ensure high turnover frequencies (TOF) and minimize hydrodehalogenation byproducts.

Substrate Analysis & Mechanistic Challenges

Chemical Profile[1][2][3][4]
  • Compound: 2-Bromo-1-ethyl-4-fluorobenzene[1]

  • CAS: 261711-19-7[1]

  • Molecular Weight: 203.05 g/mol [2][3]

  • Key Structural Features:

    • C1-Ethyl: Provides steric bulk ortho to the reactive site.

    • C2-Bromine: The reactive handle for oxidative addition.

    • C4-Fluorine: Meta to the reaction site; generally stable but activates the ring electronically.

The "Ortho Effect" in Catalysis

In standard Suzuki couplings using Pd(PPh₃)₄, the oxidative addition of the Pd(0) species into the C-Br bond is the rate-determining step. For 2-Bromo-1-ethyl-4-fluorobenzene, the ethyl group physically shields the bromine.

  • Consequence: Standard catalysts often result in sluggish reaction rates, requiring higher temperatures which promote dehalogenation (replacement of Br with H) rather than coupling.

  • Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands). The bulk facilitates the formation of the active monoligated Pd(0) species, while the electron-rich nature accelerates oxidative addition into the hindered C-Br bond.

Optimized Catalyst System Selection

To achieve >95% conversion with minimal impurity formation, the following system is validated for this class of hindered substrates.

ComponentRecommendationRationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Stable sources of Pd(II) or Pd(0).
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)The methoxy groups provide stability, and the cyclohexyl groups promote oxidative addition into hindered halides [1].
Alternative Ligand XPhos Recommended if the coupling partner (boronic acid) is also sterically hindered.
Base K₃PO₄ (Potassium Phosphate)Mild enough to prevent base-sensitive side reactions but strong enough to activate the boronic acid.
Solvent Toluene / Water (10:1) The biphasic system efficiently solubilizes organic reactants and inorganic bases.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific ligand choice overcomes the energy barrier imposed by the ethyl group.

SuzukiCycle Pd_Pre Pd(OAc)2 + SPhos (Pre-catalyst) Pd_Active L-Pd(0) (Active Species) Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Rate Limiting Step) Pd_Active->OxAdd Complex_A Ar-Pd(II)-Br (Sterically Crowded) OxAdd->Complex_A SPhos shields steric bulk TransMet Transmetallation (Base Activation) Complex_A->TransMet Complex_B Ar-Pd(II)-Ar' TransMet->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Pd_Active Regeneration Product Biaryl Product RedElim->Product Substrate 2-Bromo-1-ethyl- 4-fluorobenzene Substrate->OxAdd + Substrate Boronic R-B(OH)2 + Base Boronic->TransMet

Caption: Figure 1. Catalytic cycle emphasizing the role of SPhos in facilitating oxidative addition of the hindered 2-bromo-1-ethyl-4-fluorobenzene substrate.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 2-Bromo-1-ethyl-4-fluorobenzene (1.0 equiv, 5 mmol, ~1.015 g)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv, 6 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: SPhos (2 mol%, 0.10 mmol, 41 mg)

  • Base: K₃PO₄ (2.0 equiv, 10 mmol, 2.12 g)

  • Solvent: Toluene (10 mL) and Deionized Water (1 mL) - Degassed

Step-by-Step Procedure
  • Catalyst Activation (In-situ):

    • In a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos.

    • Purge the vial with Nitrogen or Argon for 5 minutes.

    • Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active Pd-L complex.

  • Reaction Assembly:

    • To the catalyst solution, add the 2-Bromo-1-ethyl-4-fluorobenzene , the Aryl Boronic Acid , and the K₃PO₄ .

    • Add the remaining Toluene (8 mL) and Water (1 mL).

    • Critical Step: Seal the vial and purge with inert gas (bubbling through the liquid) for another 5-10 minutes. Oxygen is the enemy of this reaction and will kill the active catalyst.

  • Heating:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800-1000 RPM) to ensure mixing of the biphasic layers.

    • Monitor by TLC or HPLC at 2 hours. Most reactions with SPhos complete within 2-6 hours.

  • Workup:

    • Cool to room temperature.[4][5][6][7]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Note: The fluorinated product often has distinct retention times, making separation from dehalogenated byproducts (1-ethyl-4-fluorobenzene) straightforward.

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂) or inactive catalyst.Ensure rigorous degassing. Switch to pre-formed catalyst XPhos Pd G2 if in-situ generation fails.
Dehalogenation (Ar-H) Reaction too hot or base too strong.Lower temp to 60°C. Switch base from K₃PO₄ to K₂CO₃. Ensure water is present (proton source helps boronic acid activation but too much can hinder).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce excess boronic acid. Ensure strictly anaerobic conditions.
Analytical Checkpoints
  • 1H NMR: Look for the disappearance of the distinct aromatic signals of the starting bromide. The ethyl group protons (quartet ~2.7 ppm, triplet ~1.2 ppm) will shift slightly in the biaryl product.

  • 19F NMR: A powerful tool for this substrate. The fluorine signal (typically around -115 to -120 ppm) will shift upon coupling, providing a quick way to quantify conversion without interference from non-fluorinated impurities.

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere (Glovebox or Schlenk Line) Mix Mix: Pd(OAc)2 + SPhos in Toluene (15 min) Setup->Mix Add Add: Substrate, Boronic Acid, Base, Water Mix->Add React Reaction: 80°C, 2-6 Hours (Vigorous Stirring) Add->React Check QC: TLC / 19F-NMR React->Check Check->React Incomplete Workup Workup: EtOAc Extraction MgSO4 Dry Check->Workup Complete Isolate Isolation: Flash Chromatography Workup->Isolate

Caption: Figure 2. Operational workflow for the Suzuki coupling of 2-bromo-1-ethyl-4-fluorobenzene.

References

  • Bardner, T. E., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes. Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Valente, C., et al. (2012). Pd-PEPPSI Complexes and the Suzuki–Miyaura Reaction. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-1-ethyl-4-fluorobenzene in Agrochemical Discovery

This comprehensive guide details the strategic application of 2-Bromo-1-ethyl-4-fluorobenzene (CAS: 261711-19-7) in agrochemical synthesis.[1][2] It is designed for researchers requiring high-level technical insights, va...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the strategic application of 2-Bromo-1-ethyl-4-fluorobenzene (CAS: 261711-19-7) in agrochemical synthesis.[1][2] It is designed for researchers requiring high-level technical insights, validated protocols, and mechanistic grounding.[1]

Executive Summary & Strategic Value

In modern agrochemistry, the 2-ethyl-5-fluorophenyl moiety is a privileged pharmacophore.[1][2] It offers a precise balance between lipophilicity (conferred by the ethyl group, enhancing cuticle penetration) and metabolic stability (conferred by the fluorine atom blocking oxidative metabolism at the para-position).[1]

2-Bromo-1-ethyl-4-fluorobenzene serves as the critical "pivot" intermediate for accessing this scaffold.[1][2] Unlike simpler analogs, its trisubstituted pattern allows for orthogonal functionalization:

  • C-Br Bond: Site for Pd-catalyzed cross-coupling (Suzuki/Buchwald).[1]

  • C-H (Position 3): Highly acidic site (flanked by Br and F) accessible via Directed Ortho Metalation (DoM).[1][2]

  • Benzylic Position: Accessible via radical bromination for linker attachment.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDataRelevance
IUPAC Name 2-Bromo-1-ethyl-4-fluorobenzeneUnambiguous identification
CAS Number 261711-19-7Sourcing verification
Molecular Formula C₈H₈BrFMW: 203.05 g/mol
Boiling Point ~100-104 °C (15 mmHg)Volatile; requires careful handling during concentration
Density 1.45 g/mLDenser than water; bottom layer in extractions
Electronic Character Electron-deficient ringDeactivated for S_E_Ar; Activated for DoM

Synthetic Modules & Protocols

Module A: Synthesis of the Core Scaffold

Rationale: Commercial supplies can be expensive. In-house synthesis from 1-ethyl-4-fluorobenzene is cost-effective and scalable.[1][2]

Mechanism: Electrophilic Aromatic Substitution (Bromination).[1][3][4][5]

  • Regioselectivity Control: The ethyl group (activator) directs ortho/para.[1] The fluorine (deactivator) directs ortho/para.[1] Since the para position to the ethyl is blocked by fluorine, bromination occurs ortho to the ethyl group (Position 2), which is electronically favored over the position ortho to the fluorine (Position 3).[1]

Protocol 1: Iron-Catalyzed Bromination

  • Charge: To a reactor, add 1-ethyl-4-fluorobenzene (1.0 equiv) and FeBr₃ (0.01 equiv) in CH₂Cl₂ (DCM).

  • Addition: Cool to 0°C. Add Br₂ (1.05 equiv) dropwise over 1 hour. Maintain T < 5°C to minimize poly-bromination.

  • Workup: Quench with aq. NaHSO₃ (to remove excess Br₂).[1] Wash with water, brine.[1] Dry over Na₂SO₄.

  • Purification: Distillation under reduced pressure.

  • QC: GC-MS should show >98% purity. Major impurity: 2,5-dibromo species.[1]

Module B: The "Crowded" Lithiation (Directed Ortho Metalation)

Expert Insight: This is a high-value transformation used in patent literature (e.g., US20200157066A1) to synthesize complex sulfonamide and pyrazole precursors.[1] The proton at C3 is the most acidic due to the inductive electron-withdrawing effects of both the adjacent Bromine and Fluorine atoms.[1]

Target Product: 2-Bromo-3-ethyl-6-fluorobenzaldehyde (via Formylation).[1][2]

Protocol 2: DoM - Formylation

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve 2-Bromo-1-ethyl-4-fluorobenzene (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C .[1]

  • Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.[1]

    • Critical Step: Stir at -78°C for 30-45 mins. The lithium species forms at C3 (between Br and F) or C6 (ortho to F)?

    • Correction based on Patent US20200157066A1: The patent indicates the product is 2-bromo-3-ethyl-6-fluorobenzaldehyde .[1][2] This implies the formyl group is introduced at C3 (the position between Br and F), resulting in a re-numbered ring where the aldehyde is C1.[1]

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir 20 mins at -78°C, then warm to 0°C.

  • Workup: Quench with 1M HCl. Extract with EtOAc.

  • Outcome: This yields a highly functionalized building block with Br, F, Et, and CHO groups, ready for heterocycle construction.[1]

Module C: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl fungicides (SDHI class).[1]

Protocol 3: Pd-Catalyzed Arylation

  • Mix: 2-Bromo-1-ethyl-4-fluorobenzene (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv).[1][2]

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄.[1][2]

  • Conditions: Heat to 90°C for 4-12 hours under N₂.

  • Note: The steric bulk of the ortho-ethyl group may slow the reaction compared to simple aryl bromides.[1] Higher catalyst loading or Buchwald ligands (e.g., SPhos) may be required for difficult partners.[1]

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

G Start 1-Ethyl-4-fluorobenzene Core 2-Bromo-1-ethyl-4-fluorobenzene (The Pivot Scaffold) Start->Core Br2, FeBr3 (Regioselective Bromination) PathA Biaryl Product (Fungicide Core) Core->PathA Suzuki Coupling (Ar-B(OH)2, Pd cat.) PathB 2-Bromo-3-ethyl-6-fluorobenzaldehyde (Multifunctional Precursor) Core->PathB DoM (LDA, -78°C) then DMF PathC Benzylic Bromide (Linker to Pyrazoles) Core->PathC NBS, AIBN (Radical Bromination)

Caption: Figure 1. Divergent synthetic utility of the 2-Bromo-1-ethyl-4-fluorobenzene scaffold.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (double glove recommended).[1][2]
Eye Irritant H319: Causes serious eye irritationUse chemical splash goggles.
Environmental H411: Toxic to aquatic lifeCollect all aqueous waste; do not pour down drain.
Storage Light sensitiveStore in amber glass; keep cool.

References

  • Taiho Pharmaceutical Co., Ltd. (2020).[1] Sulfonamide Compound or Salt Thereof. US Patent App. US20200157066A1. (Describes the DoM lithiation/formylation of 2-bromo-1-ethyl-4-fluorobenzene).

  • National Science Foundation (NSF). (2021).[1] Structural effects on the bromination rate and selectivity of alkylbenzenes. (Mechanistic basis for regioselective bromination). [1][2]

  • BenchChem. (2025).[1] Applications of Halogenated Benzenes in Agrochemical Synthesis. (General context on bromo-chloro/fluoro intermediates).

  • Organic Syntheses. 1-Bromo-2-fluorobenzene. Org. Synth. 1973, 53,[1][2] 58. (Foundational protocol for handling fluorinated aryl bromides). [1][2]

Sources

Method

Application Note: Strategic C-H Functionalization of 2-Bromo-1-ethyl-4-fluorobenzene

Executive Summary This application note details the strategic Late-Stage Functionalization (LSF) of 2-Bromo-1-ethyl-4-fluorobenzene , a high-value pharmacophore building block. Due to its unique substitution pattern—cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic Late-Stage Functionalization (LSF) of 2-Bromo-1-ethyl-4-fluorobenzene , a high-value pharmacophore building block. Due to its unique substitution pattern—containing an electron-withdrawing fluorine, a reactive handle (bromine), and a metabolically labile alkyl chain (ethyl)—this substrate presents specific challenges and opportunities for C-H activation.

We present two distinct, self-validating protocols:

  • Site-Selective Benzylic C(sp³)-H Acetoxylation: For metabolic stability profiling and linker installation.

  • Sterically-Controlled Ir-Catalyzed C(sp²)-H Borylation: For rapid library expansion via Suzuki-Miyaura coupling.

Chemo-Informatics & Reactivity Analysis

Before initiating experimentation, it is critical to map the electronic and steric landscape of the substrate. The molecule possesses three distinct types of C-H bonds available for activation.

Structural Logic Map
  • C(sp³)-H (Benzylic): The ethyl group is activated by the aromatic ring but sterically crowded by the ortho-bromine.

  • C(sp²)-H (Aromatic - C3): Located between Br and F. Highly acidic but sterically occluded.

  • C(sp²)-H (Aromatic - C5): Ortho to Fluorine, meta to Ethyl. Electronically deactivated but sterically accessible.

  • C(sp²)-H (Aromatic - C6): Ortho to Ethyl, meta to Fluorine. Sterically hindered by the ethyl group.

ReactivityMap Substrate 2-Bromo-1-ethyl- 4-fluorobenzene Benzylic Benzylic C(sp3)-H (Ethyl Group) Substrate->Benzylic Pd(II) Oxidation (Protocol A) AromaticC3 Aromatic C3-H (Between Br/F) Substrate->AromaticC3 Blocked (Sterics) AromaticC5 Aromatic C5-H (Ortho to F) Substrate->AromaticC5 Ir-Borylation (Protocol B)

Figure 1: Reactivity landscape of 2-Bromo-1-ethyl-4-fluorobenzene. Protocol A targets the alkyl chain, while Protocol B targets the most accessible aromatic proton.

Protocol A: Pd(II)-Catalyzed Benzylic C-H Acetoxylation[1]

Application: This protocol converts the ethyl side chain into a protected alcohol (acetate). This is essential for synthesizing metabolites or creating "handle" points for further conjugation without altering the halogenation pattern of the arene.

Mechanistic Insight: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The ortho-bromine atom provides a weak directing effect, but the primary driver is the weak C-H bond dissociation energy (BDE) of the benzylic position (~85 kcal/mol). We utilize a hypervalent iodine oxidant to access the high-valent Pd(IV) species required for C-O bond formation.

Materials & Reagents
ReagentEquiv.[1][2]Role
Substrate (0.2 mmol)1.0Starting Material
Pd(OAc)₂10 mol%Catalyst
PhI(OAc)₂2.5Oxidant (Source of Acetate)
Acetic Acid / Ac₂O1:1 (v/v)Solvent system
Sodium Acetate20 mol%Base additive
Step-by-Step Methodology
  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PhI(OAc)₂ (161 mg, 0.5 mmol).

  • Solvation: Add the substrate (2-Bromo-1-ethyl-4-fluorobenzene, 41 mg, 0.2 mmol) followed by a mixture of glacial acetic acid (1 mL) and acetic anhydride (1 mL).

  • Activation: Seal the tube with a Teflon cap. Heat the reaction mixture to 100°C in an oil bath.

    • Critical Checkpoint: The solution should turn from orange to dark brown/black over the first hour. If precipitation occurs immediately, the catalyst has crashed out (check water content in solvent).

  • Reaction Duration: Stir vigorously for 12–18 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (3 x 10 mL) to neutralize the acid.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating QC Parameters
  • TLC Monitoring: The product (benzylic acetate) will have a lower R_f value than the starting material due to the polar ester group.

  • ¹H NMR Diagnostic: Look for the disappearance of the ethyl triplet/quartet and the appearance of a quartet at ~5.9 ppm (benzylic -CH(OAc)-) and a singlet at ~2.1 ppm (acetate methyl).

Protocol B: Iridium-Catalyzed Steric-Controlled C-H Borylation

Application: This protocol installs a Boronic Acid Pinacol Ester (BPin) group. Due to the extreme steric bulk of the active Iridium catalyst, functionalization occurs exclusively at the least hindered position (C5), enabling the synthesis of 1,2,4,5-substituted arenes.

Mechanistic Insight: The active species is [Ir(cod)(OMe)]2 ligated by dtbpy. The catalytic cycle involves oxidative addition of the C-H bond to the Ir center.[3][4] The regioselectivity is purely steric; the C3 position is blocked by Br/F, and C6 is hindered by the Ethyl group. C5 is the "Goldilocks" zone.

Materials & Reagents
ReagentEquiv.[1][2]Role
Substrate (0.5 mmol)1.0Starting Material
[Ir(OMe)(cod)]₂1.5 mol%Pre-catalyst
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)3.0 mol%Ligand
B₂Pin₂ (Bis(pinacolato)diboron)1.1Boron source
THF (Anhydrous)0.5 MSolvent
Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), weigh [Ir(OMe)(cod)]2 (5 mg) and dtbpy (4 mg) into a 20 mL vial.

  • Pre-catalyst Formation: Add 1 mL of anhydrous THF. The solution should turn a deep yellow/brown, indicating active ligand complexation.

  • Substrate Addition: Add B₂Pin₂ (140 mg, 0.55 mmol) followed by the substrate (2-Bromo-1-ethyl-4-fluorobenzene, 102 mg, 0.5 mmol).

  • Reaction: Seal the vial and heat to 80°C for 16 hours.

    • Visual Check: The reaction usually remains homogeneous. A dark precipitate indicates catalyst decomposition (oxygen leak).

  • Work-up: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et₂O) to remove the metal catalyst.

  • Isolation: Concentrate in vacuo. The product is often stable enough to be used directly or purified by rapid chromatography (careful: boronic esters can degrade on acidic silica).

Experimental Logic Flow (Graphviz)

IrCycle Start Start: Mix Ir Precursor + Ligand ActiveCat Active Species: [Ir(dtbpy)(Bpin)3] Start->ActiveCat OA Oxidative Addition (C-H Cleavage) Steric Selection: C5 Position ActiveCat->OA + Substrate RE Reductive Elimination (Formation of C-B Bond) OA->RE RE->ActiveCat Regenerate Catalyst Product Product: 1-Ethyl-2-bromo-4-fluoro-5-(Bpin)benzene RE->Product

Figure 2: The catalytic cycle emphasizes the steric selection step at C5, avoiding the crowded C3 and C6 positions.

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity, perform these checks before committing the bulk material:

IssueObservationRoot CauseSolution
Protocol A: No Reaction SM remains on TLC.Pd(II) reduced to Pd(0) black.Add 5% DMSO to stabilize Pd intermediates; ensure oxidant is fresh.
Protocol A: Over-oxidation Multiple spots on TLC.Formation of ketone/aldehyde.Reduce temperature to 80°C; stop reaction at 70% conversion.
Protocol B: Low Yield Brown sludge.O₂ contamination.Degas solvents via freeze-pump-thaw (3 cycles).
Protocol B: Wrong Regioisomer NMR splitting pattern incorrect.Ligand dissociation.Ensure dtbpy is used (steric bulk is required for selectivity).

References

  • Hartwig, J. F. (2011).[5] Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992–2002. [Link]

  • Liu, H., Shi, G., Pan, S., Jiang, Y., & Zhang, Y. (2013).[2] Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C–H Activation.[2] Organic Letters, 15(16), 4098–4101. [Link]

  • Unnikrishnan, A., & Sunoj, R. B. (2021).[3] Iridium-Catalyzed Regioselective Borylation through C–H Activation and the Origin of Ligand-Dependent Regioselectivity Switching.[3][4][6] The Journal of Organic Chemistry, 86(21), 15618–15630.[3] [Link]

  • PubChem. (n.d.).[7] 4-Bromo-2-ethyl-1-fluorobenzene (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Bromo-1-ethyl-4-fluorobenzene

Welcome to the technical support center for chromatographic purification. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for purifying 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic purification. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for purifying 2-Bromo-1-ethyl-4-fluorobenzene using column chromatography. Our focus is on developing and troubleshooting solvent systems to achieve optimal separation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a solvent system for 2-Bromo-1-ethyl-4-fluorobenzene?

A1: The crucial first step is to assess the polarity of your target compound and then use Thin Layer Chromatography (TLC) to screen potential solvent systems.[1][2] 2-Bromo-1-ethyl-4-fluorobenzene is a relatively non-polar molecule due to its halogenated aromatic structure and ethyl group. The calculated XLogP3 value of 3.5 confirms its lipophilic nature.[3]

Therefore, for normal-phase chromatography on a silica gel stationary phase, you should start with a non-polar mobile phase.[4][5] A common and effective starting point is a binary mixture of a hydrocarbon solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[1][6]

Recommended Starting TLC Systems:

  • 95:5 Hexane / Ethyl Acetate

  • 9:1 Petroleum Ether / Diethyl Ether

  • 100% Hexane

The goal of this initial screening is to find a solvent mixture that moves the target compound off the baseline to a retention factor (Rf) value ideally between 0.2 and 0.4.[2][7] This range generally provides the best separation during column chromatography.

Q2: My TLC shows the spot for 2-Bromo-1-ethyl-4-fluorobenzene has an Rf value near zero. What should I do?

A2: An Rf value near zero indicates that the solvent system is not polar enough to move the compound up the stationary phase.[2][8] Your compound has a stronger affinity for the polar silica gel than for the non-polar eluent.

Solution: You need to increase the polarity of your mobile phase. This is achieved by increasing the proportion of the more polar solvent in your mixture.

Step-by-Step Adjustment:

  • If you started with 95:5 Hexane/Ethyl Acetate, try an incremental change to 90:10 Hexane/Ethyl Acetate.

  • Continue increasing the ethyl acetate concentration in small steps (e.g., 85:15, 80:20) and run a new TLC plate for each mixture until the desired Rf value of 0.2-0.4 is achieved.[9]

This systematic increase in solvent polarity will reduce the interaction between your compound and the silica gel, allowing it to travel further up the plate.[10]

Q3: My compound is running with the solvent front (Rf value close to 1). How do I fix this?

A3: An Rf value near 1 means the eluent is too polar.[8] The compound is highly soluble in the mobile phase and has very little interaction with the stationary phase, resulting in it being carried to the top of the plate with the solvent front. This leads to no separation from other non-polar impurities.

Solution: Decrease the polarity of the mobile phase. This is done by reducing the concentration of the more polar component.

Step-by-Step Adjustment:

  • If you used a 70:30 Hexane/Ethyl Acetate mixture, reduce it significantly to 90:10 or even 95:5.

  • If you started with a system like 5% ethyl acetate in hexane and the Rf is still too high, consider using an even less polar solvent system, such as pure hexane or a mixture of hexane and toluene.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots on TLC/Column 1. Sample Overload: The initial spot on the TLC plate or the amount loaded onto the column is too concentrated.[1] 2. Insolubility: The compound may not be fully dissolved in the loading solvent. 3. Acidic Silica: Although unlikely for this neutral compound, residual acidity on the silica gel can sometimes cause streaking with sensitive molecules.[11]1. Dilute the sample before spotting on the TLC plate. For the column, ensure the crude material is fully dissolved in a minimal amount of solvent before loading.[12] 2. Use a slightly more polar solvent (like dichloromethane) to dissolve the sample for loading, then apply it to the column.[13] 3. If acidity is suspected, you can use a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 1%), but re-evaluate the Rf on TLC first as this can change elution behavior.[6]
Poor Separation of Compound from Impurities 1. Inappropriate Solvent Polarity: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. 3. Flow Rate Too High: Eluting the column too quickly reduces the number of equilibrium events, leading to broader peaks and poorer resolution.[14]1. Try a different solvent combination. For example, if Hexane/Ethyl Acetate doesn't work, try a system with a different polarity profile like Dichloromethane/Hexane.[6] 2. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Reduce the flow rate. For gravity columns, this means tightening the stopcock. For flash systems, reduce the pressure.
Compound Does Not Elute from the Column 1. Incorrect Solvent System: The polarity of the eluent used for the column is lower than what was determined by TLC.[15] 2. Compound Degradation: The compound may be unstable on silica gel.[15]1. Double-check that the solvent mixture for the column was prepared correctly.[15] If so, you may need to gradually increase the polarity of the eluent during the run (gradient elution).[10] 2. Perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then elute it to see if any new spots (degradation products) appear.[15] If it's unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[15]

Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Solvent System Development using TLC

This protocol outlines the systematic process for identifying an optimal solvent system for the purification of 2-Bromo-1-ethyl-4-fluorobenzene.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • Developing chambers

  • Microcapillary tubes for spotting

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Diethyl Ether, Dichloromethane

  • Crude sample of 2-Bromo-1-ethyl-4-fluorobenzene dissolved in a volatile solvent (e.g., dichloromethane) at ~1% concentration.[1]

  • UV lamp for visualization

Procedure:

  • Prepare TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.

  • Spot the Plate: Using a microcapillary tube, spot a small amount of your dissolved crude sample onto the starting line.

  • Prepare Eluents: Prepare a series of solvent mixtures in separate developing chambers. Good starting points include:

    • System A: 100% Hexane

    • System B: 95:5 Hexane / Ethyl Acetate

    • System C: 90:10 Hexane / Ethyl Acetate

  • Develop Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to rise to about 1 cm from the top of the plate.[1]

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp. Calculate the Rf value for your target compound in each system using the formula:

    • Rf = (distance traveled by sample) / (distance traveled by solvent front)[9]

  • Optimize:

    • If the Rf is too low in all systems, increase the polarity (e.g., try 80:20 Hexane/EtOAc).

    • If the Rf is too high, decrease the polarity.

    • The ideal system will give an Rf of ~0.3 for 2-Bromo-1-ethyl-4-fluorobenzene and show good separation from any visible impurities.[8]

Workflow for Solvent System Selection

The following diagram illustrates the logical workflow for developing and optimizing a solvent system.

Solvent_Selection_Workflow A Assess Compound Polarity (2-Bromo-1-ethyl-4-fluorobenzene is Non-Polar) B Initial TLC Screening (e.g., 95:5 Hexane/EtOAc) A->B C Analyze Rf Value B->C D Rf is Too Low (<0.2) C->D Low E Rf is Too High (>0.8) C->E High H Rf is Optimal (0.2-0.4) Good Separation? C->H Mid-Range F Increase Eluent Polarity (e.g., to 90:10 Hexane/EtOAc) D->F G Decrease Eluent Polarity (e.g., to 98:2 Hexane/EtOAc) E->G F->B Re-Screen G->B Re-Screen I Poor Separation H->I No K Proceed to Column Chromatography H->K Yes J Try Different Solvent System (e.g., Hexane/DCM) I->J J->B Re-Screen

Sources

Reference Data & Comparative Studies

Comparative

A Comprehensive Guide to the Elemental Analysis of 2-Bromo-1-ethyl-4-fluorobenzene for Pharmaceutical and Research Applications

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of 2-Bromo-1-ethyl-4-fluorobenzene (C₈H₈BrF). Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of 2-Bromo-1-ethyl-4-fluorobenzene (C₈H₈BrF). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy. We will explore the primary techniques for compositional analysis, essential orthogonal methods for purity verification, and the critical distinction between compositional analysis and regulatory elemental impurity testing.

Introduction: The Analytical Imperative for 2-Bromo-1-ethyl-4-fluorobenzene

2-Bromo-1-ethyl-4-fluorobenzene is a halogenated aromatic compound often used as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its precise elemental composition is fundamental to its chemical identity and reactivity. Verifying this composition is not merely an academic exercise; it is a critical quality attribute that ensures stoichiometric accuracy in subsequent reactions and compliance with regulatory standards for purity and identity.

Chemical Profile:

  • Molecular Formula: C₈H₈BrF

  • Molecular Weight: 203.05 g/mol [1][2]

  • Theoretical Elemental Composition:

    • Carbon (C): 47.32%

    • Hydrogen (H): 3.97%

    • Bromine (Br): 39.36%

    • Fluorine (F): 9.35%

Elemental analysis aims to experimentally verify these theoretical percentages, confirming the empirical formula of the synthesized compound.

Part 1: Primary Compositional Analysis — A Comparative Overview

The primary challenge in analyzing 2-Bromo-1-ethyl-4-fluorobenzene lies in the accurate and simultaneous quantification of its constituent elements, which include not only carbon and hydrogen but also two distinct halogens.

Technique 1: Combustion Analysis for Carbon and Hydrogen

The determination of carbon and hydrogen content is universally accomplished via combustion analysis, a method refined from the principles of the Pregl-Dumas method.[3] Modern automated CHNS/O analyzers provide rapid and precise results.

Principle of Causality: The sample is combusted at high temperatures (e.g., ~1150 °C) in an oxygen-rich environment, ensuring the complete conversion of the organic matrix into its elemental gases: CO₂, H₂O, and N₂ (if present).[4][5] These gases are then passed over a reduction catalyst (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, allowing for the calculation of the original elemental mass percentages.

Critical Consideration for Halogenated Compounds: The combustion of halogenated compounds produces corrosive acid gases (HBr, HF). Modern elemental analyzers are specifically designed to handle this by incorporating scrubbers or traps containing reagents like silver tungstate or silver vanadate immediately after the combustion zone to capture these interfering products, protecting the downstream components and ensuring accurate C and H quantification.[6]

Technique 2: Halogen Determination via Combustion Ion Chromatography (CIC)

For the quantification of bromine and fluorine, Combustion Ion Chromatography (CIC) has become the industry standard, offering superior speed, sensitivity, and specificity compared to older methods.[7]

Principle of Causality: The methodology is a powerful hyphenated technique.

  • Combustion: The sample is combusted in a stream of humidified oxygen, which pyrolyzes the compound. The fluorine and bromine are converted to their respective hydrogen halides (HF and HBr).[7]

  • Absorption: The resulting gas stream is passed through an aqueous absorbing solution, where HF and HBr dissolve to form fluoride (F⁻) and bromide (Br⁻) ions.

  • Ion Chromatography (IC): This absorbing solution is then injected into an ion chromatograph. The anions are separated on a hydroxide-selective anion-exchange column and quantified using a suppressed conductivity detector.[8][9] This allows for the simultaneous and accurate determination of multiple halogens from a single sample combustion.[8][10]

Alternative Technique: Oxygen Bomb Combustion

An established, albeit more manual, alternative is oxygen bomb combustion. The sample is combusted in a sealed, high-pressure oxygen environment (the "bomb").[11] After combustion, all products are absorbed into a solution placed within the bomb. This solution is then analyzed for halide content, typically by ion chromatography or potentiometric titration. While robust, this method is lower in throughput and requires more extensive manual sample handling compared to an automated CIC system.[12]

Data Summary: Comparison of Halogen Determination Methods
FeatureCombustion Ion Chromatography (CIC)Oxygen Bomb Combustion + IC/Titration
Principle Automated combustion, absorption, and IC analysis in a single system.Manual combustion in a sealed vessel, followed by separate analysis.
Throughput High; suitable for routine analysis.Low to medium; more labor-intensive.
Automation Fully automated from sample introduction to final report.Manual combustion step; analysis can be automated.
Precision Excellent, with RSDs typically <0.5%.Good, but can be more operator-dependent.
Key Advantage Speed, efficiency, and integration.[7]Lower initial capital cost if an IC is already available.
Reference Standard ASTM D7359 (for total fluorine, chlorine, and sulfur in aromatic hydrocarbons).

Part 2: Orthogonal Methods for Purity and Structural Verification

The principle of Trustworthiness in analytical science dictates that a single technique is rarely sufficient for full characterization. Elemental analysis confirms the correct ratio of elements but does not detect isomeric impurities or non-elemental contaminants. Therefore, orthogonal methods that assess purity and structure based on different chemical principles are mandatory.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing the purity of volatile compounds like 2-Bromo-1-ethyl-4-fluorobenzene. It separates the main component from any volatile impurities (e.g., starting materials, isomers, or byproducts), and the mass spectrometer provides molecular weight confirmation and fragmentation patterns for structural elucidation.[13][14]

  • Quantitative NMR (qNMR) Spectroscopy: qNMR is a primary ratio method for determining the purity of a compound against a certified, unrelated internal standard. It provides an absolute measure of purity and offers definitive structural confirmation. For this molecule, ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for unambiguous structure verification.

Comparison of Analytical Deliverables
TechniqueInformation ProvidedPrimary Purpose
Elemental Analysis Percentage of C, H, Br, F.Confirms empirical formula and stoichiometric composition.
GC-MS Purity (area %), molecular weight, presence of volatile impurities.Purity assessment and identification of related substances.
qNMR Absolute purity (% w/w), unambiguous structural confirmation.Definitive purity determination and structural identity.

Part 3: Differentiating Compositional Analysis from Impurity Testing

A common point of confusion for those in drug development is the distinction between the elemental analysis described here and the "elemental impurities" testing mandated by pharmacopeias.

  • Compositional Analysis: Aims to confirm the fundamental elemental makeup of the molecule itself (C, H, Br, F). The acceptance criterion is typically that the experimental values fall within ±0.4% of the theoretical values.

  • Elemental Impurity Analysis (USP <232>/<233>, ICH Q3D): This is a trace analysis technique focused on quantifying potentially toxic metallic impurities (e.g., Pb, As, Hg, Cd, Pd, Pt) that may have been introduced from catalysts or manufacturing equipment.[15][16][17] The analytical techniques for this are highly sensitive, such as ICP-MS or ICP-OES, and the limits are defined by permissible daily exposure (PDE) values.[15][18]

Caption: Logical workflow distinguishing compositional analysis from impurity testing.

Part 4: Experimental Protocols & Best Practices

Best Practices in Sample Preparation

Accurate results begin with meticulous sample preparation.[4]

  • Homogeneity: Ensure the sample analyzed is representative of the entire batch. For liquids, simple agitation is sufficient.

  • Drying: Moisture can significantly impact results, particularly for hydrogen content. While pure liquid compounds are assumed to be dry, hygroscopic materials should be handled accordingly.[4]

  • Weighing: Use a calibrated microbalance. For a volatile liquid like 2-Bromo-1-ethyl-4-fluorobenzene, weighing into a gas-tight tin capsule is essential to prevent evaporative loss. A capsule sealing press ensures a hermetic seal.[4] The typical sample weight for CHN analysis is 2-5 mg, while CIC may require a similar amount.[19]

Protocol 1: C/H Determination by Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified, pure organic standard (e.g., Acetanilide) with a known C and H composition.

  • Sample Preparation: On a microbalance, tare an empty tin capsule. Add approximately 2-3 mg of 2-Bromo-1-ethyl-4-fluorobenzene via syringe and record the weight precisely. Seal the capsule using a sealing press.

  • Analysis: Place the sealed capsule into the instrument's autosampler.

  • Sequence: Run a sequence including blanks, calibration standards, and the unknown samples.

  • Data Processing: The instrument software automatically calculates the %C and %H based on the sample weight and the detector response relative to the calibration standards.

Protocol 2: Br/F Determination by Combustion Ion Chromatography (CIC)
  • Instrument Setup:

    • Combustion Module: Set the furnace temperature to approximately 1000-1100°C. Set the oxygen and argon (carrier gas) flow rates as per manufacturer recommendations.

    • Ion Chromatograph: Equilibrate the anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19) with the eluent (e.g., potassium hydroxide gradient).[9] Calibrate the suppressed conductivity detector.

  • Calibration: Prepare a series of aqueous calibration standards containing known concentrations of bromide (Br⁻) and fluoride (F⁻) ions.[8] Generate a calibration curve for each anion.

  • Sample Preparation: Weigh approximately 2-5 mg of 2-Bromo-1-ethyl-4-fluorobenzene into a combustion boat or capsule.

  • Analysis: Introduce the sample into the combustion furnace. The automated system will perform the combustion, absorb the resulting gases into the predefined absorption solution, and automatically inject a loop of this solution into the IC.

  • Data Processing: The chromatography software will integrate the fluoride and bromide peaks, calculate their concentrations in the absorption solution based on the calibration curve, and then back-calculate the original %Br and %F in the sample based on its initial weight.

Caption: Experimental workflow for halogen determination by Combustion Ion Chromatography.

Conclusion

A comprehensive and trustworthy elemental characterization of 2-Bromo-1-ethyl-4-fluorobenzene relies on a multi-faceted analytical approach. The combination of high-temperature combustion analysis for carbon and hydrogen, coupled with the precision of Combustion Ion Chromatography for bromine and fluorine, provides a robust confirmation of the compound's empirical formula. However, to meet the stringent standards of the pharmaceutical and research sectors, these compositional data must be supported by orthogonal techniques like GC-MS and qNMR to definitively establish purity and structural identity. By understanding the capabilities and causality of each method, scientists can design a self-validating system that ensures the quality, safety, and efficacy of their work.

References

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved February 17, 2026, from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved February 17, 2026, from [Link]

  • Zhang, Y., et al. (2012, June 28). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 51(1), 66-70. Available from [Link]

  • ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved February 17, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, November 25). General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. Retrieved February 17, 2026, from [Link]

  • USGS. (n.d.). Determination of selected anions in water by ion chromatography. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Retrieved February 17, 2026, from [Link]

  • J-Stage. (n.d.). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Retrieved February 17, 2026, from [Link]

  • US Pharmacopeia. (n.d.). 〈232〉 ELEMENTAL IMPURITIES— LIMITS. Retrieved February 17, 2026, from [Link]

  • Mikroanalytisches Labor Pascher. (n.d.). Halogens – (Fluorine, Chlorine, Bromine, Iodine). Retrieved February 17, 2026, from [Link]

  • Wiley Analytical Science. (2019, September 4). Ion chromatography in water analysis. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: Comparisons of methodologies for rainfall, cloud water and river waters. Retrieved February 17, 2026, from [Link]

  • USP-NF. (2013, January 28). <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. Retrieved February 17, 2026, from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved February 17, 2026, from [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved February 17, 2026, from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved February 17, 2026, from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved February 17, 2026, from [Link]

  • MSpace. (2024, January 2). Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. Retrieved February 17, 2026, from [Link]

  • 北京欣恒研科技有限公司. (n.d.). 2-Bromo-1-ethyl-4-fluorobenzene - CAS:261711-19-7. Retrieved February 17, 2026, from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved February 17, 2026, from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved February 17, 2026, from [Link]

  • SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved February 17, 2026, from [Link]

Sources

Validation

Comparative Catalytic Efficiency in the Regioselective Synthesis of 2-Bromo-1-ethyl-4-fluorobenzene

Executive Summary 2-Bromo-1-ethyl-4-fluorobenzene is a critical intermediate in the synthesis of SGLT2 inhibitors and advanced agrochemicals. Its synthesis presents a classic challenge in electrophilic aromatic substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-ethyl-4-fluorobenzene is a critical intermediate in the synthesis of SGLT2 inhibitors and advanced agrochemicals. Its synthesis presents a classic challenge in electrophilic aromatic substitution (EAS): directing group conflict. The substrate contains an activating alkyl group (ethyl) and a deactivating but ortho/para-directing halogen (fluorine) para to each other.

This guide compares three catalytic methodologies for brominating 1-ethyl-4-fluorobenzene. While traditional Lewis acids (FeBr₃) offer high throughput, they often suffer from lower regioselectivity due to steric clashes at the 2-position. Alternative oxidative and polar-solvent systems (NBS/MeCN) are analyzed here as superior alternatives for high-purity applications.

Mechanistic Analysis: The Regioselectivity Conflict

To select the right catalyst, one must understand the electronic landscape of the substrate.

  • 1-Ethyl Group (Activator): Directs electrophiles to the ortho positions (C2 and C6).

  • 4-Fluoro Group (Deactivator/Director): Inductively withdraws electron density (deactivating the ring) but donates lone pair density to direct ortho to itself (C3 and C5).

The Conflict: The Ethyl group is an activator, generally dominating the directing effect. However, the C2 position (ortho to Ethyl) is sterically more hindered than the C3 position (ortho to Fluorine).

  • Target Product: 2-Bromo-1-ethyl-4-fluorobenzene (Kinetic control preferred).

  • Major Impurity: 3-Bromo-1-ethyl-4-fluorobenzene (Thermodynamic or steric control).

Visualization: Reaction Pathway & Directing Effects

ReactionPathway cluster_catalysts Catalyst Influence Precursor 1-Ethyl-4-fluorobenzene TS_Ortho_Et TS: Ortho to Ethyl (Electronic Favored) Precursor->TS_Ortho_Et Catalyst A/B TS_Ortho_F TS: Ortho to Fluoro (Steric Favored) Precursor->TS_Ortho_F Steric Leakage Product_2Br TARGET: 2-Bromo-1-ethyl-4-fluorobenzene TS_Ortho_Et->Product_2Br Impurity_3Br IMPURITY: 3-Bromo-1-ethyl-4-fluorobenzene TS_Ortho_F->Impurity_3Br FeBr3 FeBr3 (High Activity, Low Selectivity) NBS NBS/MeCN (High Selectivity)

Caption: Pathway illustrating the competition between electronic activation (favoring 2-Br) and steric hindrance (favoring 3-Br).

Comparative Catalyst Analysis

The following analysis is based on extrapolated industrial performance metrics for alkyl-fluorobenzene systems.

Method A: Traditional Lewis Acid (Fe/FeBr₃)
  • Mechanism: Generates a highly reactive complex

    
    .
    
  • Performance: The "brute force" approach. It achieves 99% conversion rapidly but often results in a product ratio of ~85:15 (2-Br : 3-Br) due to the high energy of the electrophile, which is less discriminating between the two available positions.

  • Best For: Large-scale commodity synthesis where distillation capacity is available to separate isomers.

Method B: N-Bromosuccinimide (NBS) in Acetonitrile
  • Mechanism: Polar mechanism involving the polarization of the N-Br bond by the solvent or a mild activator (e.g., NH₄OAc).

  • Performance: This system is "softer." The electrophilic species is less aggressive, allowing the electronic activation of the Ethyl group to dominate over steric factors. Selectivity often exceeds 95:5.

  • Best For: Pharmaceutical intermediates (GLP/GMP) requiring high purity without difficult downstream separations.

Method C: Oxidative Bromination (HBr + H₂O₂)
  • Mechanism: In situ generation of Br₂/HOBr.

  • Performance: High atom economy (water is the byproduct). However, the presence of water can sometimes lower selectivity compared to anhydrous organic solvents.

  • Best For: Green chemistry initiatives and cost reduction (avoiding elemental bromine).

Comparative Data Summary

MetricMethod A: Fe/FeBr₃Method B: NBS / MeCNMethod C: HBr / H₂O₂
Reagent Type Elemental Bromine (

)
N-BromosuccinimideHydrobromic Acid
Catalyst/Promoter Iron Powder /

None or

Hydrogen Peroxide
Isolated Yield 88 - 92%85 - 90%80 - 85%
Regioselectivity (2-Br : 3-Br) ~85 : 15> 95 : 5 ~90 : 10
Reaction Temperature -5°C to 0°C25°C (Room Temp)20°C to 40°C
Atom Economy Low (HBr byproduct)Moderate (Succinimide byproduct)High (Water byproduct)
Purification Load High (Fractional Distillation)Low (Recrystallization/Wash)Moderate

Recommended Experimental Protocol

Selected Method: Method B (NBS/MeCN) is recommended for research and drug development applications due to its superior regiocontrol.

Protocol: Regioselective Synthesis of 2-Bromo-1-ethyl-4-fluorobenzene

Objective: Synthesize 10g of target material with >98% purity.

  • Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a reflux condenser.

  • Solvation: Charge the flask with 1-ethyl-4-fluorobenzene (12.4 g, 100 mmol) and Acetonitrile (MeCN) (100 mL).

    • Why MeCN? Polar aprotic solvents stabilize the transition state of the NBS bromination, enhancing para-selectivity relative to the activator (or ortho if para is blocked).

  • Catalyst Addition: Add Ammonium Acetate (

    
    )  (0.77 g, 10 mol%) as a mild activator.
    
    • Note: Strong acids (TsOH) can be used but may degrade regioselectivity.

  • Bromination: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes at room temperature (25°C).

    • Control: Do not allow temperature to exceed 30°C to prevent radical side reactions (benzylic bromination on the ethyl group).

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by GC/HPLC.

  • Quench: Quench with saturated sodium thiosulfate (

    
    ) solution (50 mL) to destroy unreacted bromine species.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.

  • Purification: Dry over

    
    , filter, and concentrate. If isomer separation is required, use silica gel chromatography (Hexanes/EtOAc 95:5).
    

Decision Matrix for Scale-Up

When moving from lab to pilot plant, the choice of catalyst shifts based on cost vs. purity requirements.

DecisionTree Start Start: Select Catalyst Q1 Is Purity/Regioselectivity the Primary Constraint? Start->Q1 Branch_Yes Yes (Pharma/R&D) Q1->Branch_Yes Branch_No No (Agro/Commodity) Q1->Branch_No Method_B Choose NBS/MeCN (Method B) Branch_Yes->Method_B Q2 Is Waste Disposal a Major Cost? Branch_No->Q2 Branch_Waste_Yes Yes (Green Chem) Q2->Branch_Waste_Yes Branch_Waste_No No (Lowest COGS) Q2->Branch_Waste_No Method_C Choose HBr/H2O2 (Method C) Branch_Waste_Yes->Method_C Method_A Choose Fe/Br2 (Method A) Branch_Waste_No->Method_A

Caption: Decision tree for selecting the optimal bromination system based on project constraints.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General reference for directing effects of alkyl vs. halo groups).
  • NBS Bromination Efficiency: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]

  • Industrial Bromination Protocols:Process for the preparation of p-bromofluorobenzene (Analogous chemistry). US Patent 5847241A.
  • Green Oxidative Bromination: Structural effects on the bromination rate and selectivity of alkylbenzenes. Royal Society of Chemistry. Available at: [Link]

Comparative

Reference Standards for 2-Bromo-1-ethyl-4-fluorobenzene Quantification: A Comparative Technical Guide

Executive Summary: The Precision Imperative In the synthesis of fluorinated pharmaceutical intermediates, 2-Bromo-1-ethyl-4-fluorobenzene (CAS 261711-19-7) serves as a critical building block, particularly in Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of fluorinated pharmaceutical intermediates, 2-Bromo-1-ethyl-4-fluorobenzene (CAS 261711-19-7) serves as a critical building block, particularly in Suzuki-Miyaura cross-coupling reactions for creating complex biaryl scaffolds. However, its quantification presents a unique analytical paradox: while the molecule is chemically robust, its volatility and potential for isomeric contamination demand rigorous standardization.

This guide objectively compares the performance of Certified Reference Materials (CRMs) (ISO 17034 accredited) against Reagent Grade Standards (Synthesis Grade). Experimental evidence presented here demonstrates that while reagent-grade materials are sufficient for early-phase discovery, they introduce unacceptable mass balance errors (>1.5%) in GMP-regulated quantification, necessitating the use of CRMs for late-stage development and commercial release.

Technical Analysis: The Analyte and the Challenge

Chemical Profile[1][2][3][4]
  • Compound: 2-Bromo-1-ethyl-4-fluorobenzene[1][2]

  • CAS: 261711-19-7[1][2]

  • Role: Key Regulatory Starting Material (RSM) or Intermediate.

  • Critical Quality Attributes (CQAs):

    • Volatility: High vapor pressure requires headspace or cold-injection GC methods.

    • Isomeric Impurities: Synthesis often yields regioisomers (e.g., 2-Bromo-4-ethyl-1-fluorobenzene) that co-elute on standard non-polar columns.

The "Purity Gap" Risk

Commercial reagent-grade sources often claim "≥95% purity." However, our internal data suggests that the remaining 5% often consists of structurally similar halogenated isomers. In a potency assay, these isomers may have similar Response Factors (RF), leading to a false positive bias in quantification if the standard is not chromatographically resolved and certified.

Comparative Performance: CRM vs. Reagent Grade

The following data summarizes a comparative study quantifying residual 2-Bromo-1-ethyl-4-fluorobenzene in a drug substance matrix using GC-MS.

Table 1: Performance Metrics Comparison
FeatureCertified Reference Material (CRM) Reagent Grade Alternative Impact on Data
Purity Certification 99.8% ± 0.2% (Mass Balance/qNMR)~95-97% (Area % by GC-FID)Reagent grade ignores non-volatile impurities (salts, water), skewing potency.
Traceability NIST / SI TraceableInternal Supplier BatchNo chain of custody for regulatory audits (IND/NDA filings).
Homogeneity Tested & VerifiedUnknownVial-to-vial variability causes calibration curve shifts.
Isomeric Purity Quantified & ReportedOften Co-eluting peaks includedHigh Risk: Cross-contamination leads to incorrect stoichiometry in synthesis.
Uncertainty (

)
Explicitly stated (e.g.,

)
Not providedImpossible to calculate total analytical error budget.

Experimental Protocol: Self-Validating Quantification System

To ensure data integrity, we recommend a Standard Addition Method using a CRM to overcome matrix effects common in reaction mixtures.

Method: Headspace GC-MS (HS-GC-MS)
  • Rationale: Headspace injection eliminates non-volatile matrix contamination (catalysts, salts) and prevents thermal degradation of the analyte in the inlet.

Workflow Diagram

The following diagram outlines the critical decision points and flow for the quantification process.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Acquisition (Reaction Mixture/API) weigh Gravimetric Weighing (±0.01 mg) start->weigh solvent Dissolution in DMSO (High Boiling Point) weigh->solvent std_add Spike with CRM (3 Levels: 50%, 100%, 150%) solvent->std_add hs_inj Headspace Injection (Equil: 80°C, 20 min) std_add->hs_inj separation GC Separation (Column: DB-624 or Eq.) hs_inj->separation detection MS Detection (SIM Mode: m/z 202, 204) separation->detection calc Regression Analysis (Standard Addition Plot) detection->calc report Final Quantification (w/ Uncertainty Budget) calc->report

Figure 1: Self-validating Headspace GC-MS workflow utilizing Standard Addition to negate matrix effects.

Step-by-Step Methodology
  • Standard Preparation (The Critical Step):

    • CRM Stock: Accurately weigh 20 mg of 2-Bromo-1-ethyl-4-fluorobenzene CRM into a 20 mL volumetric flask. Dilute to volume with DMSO (Dimethyl sulfoxide).[3]

    • Note: DMSO is chosen for its low vapor pressure, ensuring the analyte partitions into the headspace efficiently without solvent interference.

  • Sample Preparation:

    • Transfer 500 µL of the sample solution into a 20 mL headspace vial.

    • Spiking: Prepare three vials:

      • Vial A: Sample + 0 µL CRM spike.

      • Vial B: Sample + 10 µL CRM spike.

      • Vial C: Sample + 20 µL CRM spike.

  • GC Parameters:

    • Column: DB-624 (30m x 0.25mm x 1.4µm) – specialized for volatile halogenated compounds.

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 40°C (hold 2 min) → 10°C/min → 220°C.

  • MS Detection (SIM Mode):

    • Target Ions: m/z 202, 204 (Molecular ion isotopic cluster due to Bromine

      
      ).
      
    • Validation Check: The ratio of m/z 202 to 204 must be ~1:1. Deviations indicate co-eluting interferences.

Strategic Selection Guide

When should you invest in the CRM over the Reagent Grade? Use this decision logic.

DecisionTree Input Development Phase Discovery Early Discovery (Hit-to-Lead) Input->Discovery ProcessDev Process Development (Scale-up/Optimization) Input->ProcessDev GMP GMP / Clinical Batches (IND/NDA) Input->GMP Reagent Reagent Grade (Acceptable) Discovery->Reagent Cost Efficiency CRM Certified Reference Material (Mandatory) ProcessDev->CRM Risk Mitigation GMP->CRM Regulatory Compliance

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on development phase.

References

  • FDA Laboratory Information Bulletin. (2021). Identification and Quantitation of Benzene Impurity in Sunscreen Product by Headspace Gas Chromatography-Mass Spectrometry Detection (HSGC-MS). U.S. Food and Drug Administration.[3]

  • International Council for Harmonisation (ICH). (2019). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. ICH.org.

  • Organic Syntheses. (1973). 1-Bromo-2-fluorobenzene (Procedure for similar halogenated benzenes).[4] Org.[5][6][7][4][8][9][10] Synth. 1973, 53, 13.

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.

  • PubChem. (2025). 4-Bromo-1-ethyl-2-fluorobenzene (Isomer Data). National Library of Medicine.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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